Spirotryprostatin A
Description
This compound has been reported in Cordyceps tenuipes, Aspergillus fumigatus, and Aspergillus sydowii with data available.
structure in first source
Structure
3D Structure
Properties
CAS No. |
182234-25-9 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione |
InChI |
InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)/t16-,17-,18-,22-/m0/s1 |
InChI Key |
MQJKGSIAJNXSCM-ORGXJRBJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Spirotryprostatin A: A Mycotoxin with Anti-Mitotic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirotryprostatin A is a fungal metabolite belonging to the spirooxindole and diketopiperazine classes of natural products.[1][2] First isolated from Aspergillus fumigatus, this complex heterocyclic alkaloid has garnered significant interest within the scientific community due to its potent anti-mitotic properties.[3][4] this compound exerts its biological effect by arresting the cell cycle in the G2/M phase, a mechanism that has positioned it as a compound of interest for the development of novel anticancer therapeutics.[5][6] This technical guide provides a comprehensive overview of this compound, including its natural product class and origin, biological activity with quantitative data, relevant experimental protocols, and a depiction of its role in cell cycle modulation.
Natural Product Class and Origin
This compound is classified as an indolic alkaloid and is a member of the 2,5-Diketopiperazine family of natural products.[3][7] Its intricate chemical architecture is characterized by a pentacyclic structure featuring a spirooxindole moiety fused to a diketopiperazine ring.[1][8]
The primary natural source of this compound is the fungus Aspergillus fumigatus.[3][4][9] This ubiquitous mold produces a diverse array of secondary metabolites, including the spirotryprostatin family of compounds.[1] this compound has also been reported in Cordyceps tenuipes and Aspergillus sydowii.[10] The biosynthesis of this compound is a complex enzymatic process, with studies indicating the involvement of a flavin-dependent monooxygenase in the formation of its characteristic spiro-carbon ring.[9]
Biological Activity and Quantitative Data
The most prominent biological activity of this compound is its ability to inhibit cell cycle progression.[4][6] This inhibitory action occurs specifically at the G2/M phase, preventing cells from entering mitosis.[4][5] This anti-mitotic effect has been observed in various cell lines and is the basis for its potential as an anticancer agent.[3][] The following table summarizes the reported inhibitory concentrations (IC50) of this compound against different cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | tsFT210 (murine mammary carcinoma) | Cell Cycle Arrest at G2/M | 197.5 | [4][5] |
| Spirotryprostatin B | tsFT210 (murine mammary carcinoma) | Cell Cycle Arrest at G2/M | 14.0 | [4][5] |
Experimental Protocols
Isolation of this compound from Aspergillus fumigatus
The isolation of this compound typically involves fermentation of Aspergillus fumigatus, followed by extraction and chromatographic purification.[1][12]
-
Fermentation: Aspergillus fumigatus is cultured in a suitable medium, such as a rice-based medium, for an extended period (e.g., 21 days) to allow for the production of secondary metabolites.[12][13]
-
Extraction: The fermentation broth and mycelia are separated. The mycelia are extracted with an organic solvent like 90% aqueous acetone. The broth supernatant is also extracted with a solvent such as ethyl acetate. The organic extracts are then combined and concentrated.[12]
-
Purification: The crude extract is subjected to a series of chromatographic separations. This often involves column chromatography on silica (B1680970) gel, followed by repeated rounds of High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (e.g., C18) to yield pure this compound.[12] The purification process is guided by bioassays that monitor the cell cycle inhibitory activity of the fractions.[12]
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on the cell cycle can be quantified using flow cytometry with a DNA-staining dye like propidium (B1200493) iodide (PI).[14][15]
-
Cell Culture and Treatment: Cells (e.g., HL-60) are cultured in appropriate media.[16] A designated number of cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[16]
-
Cell Fixation: Harvested cells are washed with phosphate-buffered saline (PBS) and then fixed to permeabilize the cell membrane. A common method is dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation on ice or at 4°C.[17][18]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide and RNase A.[18][19] RNase A is crucial to prevent the staining of RNA, ensuring that the fluorescence signal is proportional to the DNA content.[14][19]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI-stained cells is measured, which correlates with the amount of DNA.[15] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] The data is typically presented as a histogram of DNA content.[15]
In Vitro Microtubule Polymerization Assay
The anti-mitotic activity of compounds like this compound is often due to their interaction with microtubule dynamics. An in vitro microtubule polymerization assay can be used to assess this.[20][21]
-
Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., containing PIPES, MgCl2, and GTP) on ice.[20][21] The test compound, this compound, is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.[20]
-
Assay Setup: The assay is typically performed in a 96-well plate format. The test compound dilutions are added to the wells.[20]
-
Initiation of Polymerization: The tubulin solution is added to the wells to initiate polymerization. The plate is then incubated at 37°C in a microplate reader.[20]
-
Data Acquisition: Microtubule polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340 nm over time.[20] Alternatively, a fluorescence-based assay using a dye like DAPI that fluoresces upon binding to microtubules can be employed.[21]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to a vehicle control. Inhibition of polymerization will result in a lower rate and extent of turbidity or fluorescence increase.[20]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the disruption of the cell cycle at the G2/M transition.[4] This leads to an accumulation of cells in the G2 and M phases, preventing cell division and ultimately inducing apoptosis in some cell lines.[16]
Caption: this compound-induced G2/M cell cycle arrest.
Conclusion
This compound remains a molecule of significant interest in the fields of natural product chemistry and drug discovery. Its unique spirooxindole structure and its specific mechanism of action in arresting the cell cycle at the G2/M phase make it a valuable lead compound for the development of new anti-cancer agents. Further research into its specific molecular targets and structure-activity relationships may unveil even more potent and selective analogs for therapeutic applications.
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirotryprostatin B - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C22H25N3O4 | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Spirotryprostatin A: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a fungal alkaloid metabolite produced by Aspergillus fumigatus. It belongs to the spiro-indole diketopiperazine class of natural products.[1] This compound has garnered significant interest within the scientific community, particularly in the field of oncology, due to its potent anti-mitotic properties. This compound has been shown to induce cell cycle arrest at the G2/M phase, making it a promising candidate for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, and the experimental methodologies used to elucidate its mechanism of action.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 182234-25-9 | [1] |
| Molecular Formula | C₂₂H₂₅N₃O₄ | [1] |
| Molecular Weight | 395.45 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl acetate, DMSO, Acetone |
Mechanism of Action: Anti-mitotic Activity and Microtubule Disruption
This compound exerts its biological effects by disrupting the normal functioning of the cell cycle. Specifically, it has been identified as an inhibitor of cell cycle progression at the G2/M phase.[1] This arrest is a direct consequence of its interaction with the microtubule cytoskeleton. While detailed studies on this compound are ongoing, research on the closely related compound, Tryprostatin A, provides significant insights into the likely mechanism. Tryprostatin A has been shown to inhibit the assembly of microtubules, a critical process for the formation of the mitotic spindle during cell division.[2] This disruption of microtubule dynamics prevents the proper segregation of chromosomes, leading to the observed G2/M arrest.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's anti-mitotic activity, based on its known effects on the cell cycle and microtubule dynamics.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound and related compounds.
In Vitro Microtubule Polymerization Assay
This assay is crucial for directly assessing the effect of this compound on microtubule formation. The protocol is adapted from studies on Tryprostatin A.[2]
Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules in a cell-free system.
Materials:
-
Purified bovine brain tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
This compound (dissolved in DMSO)
-
Glycerol
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
On ice, aliquot the tubulin solution into cuvettes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvettes.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves for each concentration of this compound.
Expected Results: A dose-dependent decrease in the rate and extent of microtubule polymerization in the presence of this compound would indicate its inhibitory activity.
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the percentage of cells in different phases of the cell cycle, thereby confirming G2/M arrest.
Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Expected Results: An accumulation of cells in the G2/M phase with a corresponding decrease in the G1 and S phases in this compound-treated cells compared to the control.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the disruptive effects of this compound.
Objective: To visualize the effect of this compound on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cancer cell line
-
Coverslips
-
This compound
-
Microtubule-stabilizing buffer (e.g., containing PIPES, EGTA, MgCl₂, and Triton X-100)
-
Fixative (e.g., methanol (B129727) or paraformaldehyde)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips.
-
Treat the cells with this compound.
-
Briefly rinse the cells with microtubule-stabilizing buffer.
-
Fix the cells with a suitable fixative.
-
Permeabilize the cells (if using a cross-linking fixative).
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize the microtubule network using a fluorescence microscope.
Expected Results: Disruption of the well-organized microtubule network, characterized by fragmented or depolymerized microtubules and abnormal mitotic spindle formation in cells treated with this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the anti-mitotic activity of this compound.
Caption: General experimental workflow for studying this compound.
References
The Spirooxindole Core of Spirotryprostatin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spirooxindole core, a key structural motif of Spirotryprostatin A. This natural product, isolated from Aspergillus fumigatus, has garnered significant attention for its potent biological activities, primarily as an inhibitor of the mammalian cell cycle.[1][2] This document details the synthesis, biological mechanism, and key experimental data related to this important heterocyclic scaffold.
Introduction to the Spirooxindole Core
The spirooxindole scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-HIV properties.[2][3] In this compound, this core consists of an oxindole (B195798) moiety linked to a pyrrolidine (B122466) ring through a spirocyclic quaternary carbon at the C3 position of the oxindole.[4] This unique three-dimensional arrangement is crucial for its biological function. This compound and its analogs are known to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[1]
Chemical Structure of this compound:
-
Formula: C22H25N3O4[5]
-
Core Structure: A pentacyclic system featuring a spiro[pyrrolidin-3,3'-oxindole] core fused with a diketopiperazine moiety.[4][7]
Synthesis of the Spirooxindole Core
The construction of the sterically congested spiro[pyrrolidin-3,3'-oxindole] core with precise stereocontrol is a significant challenge in the total synthesis of this compound and its analogs. Several synthetic strategies have been developed to address this challenge.
A prominent and effective method involves a [3+2] cycloaddition reaction using an azomethine ylide.[8] This ylide is typically generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid, such as L-proline or sarcosine. The ylide then reacts with a dipolarophile to form the pyrrolidine ring stereoselectively.[8]
Key Synthetic Strategies:
-
1,3-Dipolar Cycloaddition: This is a highly efficient method for constructing the spiro[pyrrolidin-3,3'-oxindole] core. It offers high regio- and stereoselectivity.[4][7][8]
-
Mannich Reaction: Early syntheses utilized Mannich-type reactions, although these sometimes presented challenges with stereocontrol, leading to mixtures of diastereomers.[2]
-
Oxidative Rearrangement: A key step in some total syntheses involves the oxidative rearrangement of a β-carboline derivative to form the oxindole moiety.[2][9]
-
Multicomponent Reactions (MCRs): Green and efficient one-pot MCRs have been developed for the synthesis of various spirooxindole derivatives, offering advantages such as mild reaction conditions and high yields.[10][11][12]
The overall yield for a seven-step synthesis of the spiro-indolyl diketopiperazine class of compounds has been reported to be in the range of 18-28%.[4][7]
Biological Activity and Mechanism of Action
This compound exerts its primary biological effect by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[13][14] This disruption leads to an arrest of the cell cycle in the G2/M phase.[1]
Mechanism of Action Workflow:
References
- 1. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Mycotoxin Database [mycocentral.eu]
- 6. This compound | C22H25N3O4 | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Total synthesis and biological evaluation of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirotryprostatin A: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirotryprostatin A, a prenylated indole (B1671886) alkaloid isolated from Aspergillus fumigatus, has garnered significant attention in the scientific community for its potent antimitotic activity. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and key experimental methodologies. The core of its activity lies in the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This review summarizes the available quantitative data on its anticancer, antifungal, and antibacterial activities. Detailed protocols for essential experiments, including microtubule polymerization assays and cell cycle analysis, are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.
Introduction
This compound is a structurally complex natural product characterized by a spiro-oxindole core linked to a diketopiperazine moiety.[1] Its unique architecture has made it a challenging target for total synthesis, with several successful strategies reported in the literature. The primary biological significance of this compound stems from its ability to inhibit cell proliferation, positioning it as a potential lead compound for the development of novel anticancer therapeutics.[1] This document aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in the fields of oncology, microbiology, and medicinal chemistry.
Mechanism of Action: Inhibition of Microtubule Dynamics and G2/M Arrest
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of microtubule assembly.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. By interfering with microtubule polymerization, this compound disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[3]
This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[4][5] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids. When unattached kinetochores are detected, as is the case in the presence of microtubule-destabilizing agents like this compound, the SAC is activated.[4]
The activated SAC prevents the onset of anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[5] The key effector of the SAC is the Mitotic Checkpoint Complex (MCC), which is composed of the proteins Mad2, Bub3, BubR1, and Cdc20.[5] The MCC directly binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of two key proteins: Cyclin B1 and Securin.
The stabilization of Cyclin B1 maintains the high activity of the Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis. The persistence of the Cyclin B1/CDK1 complex prevents the cell from exiting mitosis. Simultaneously, the stabilization of Securin inhibits the protease Separase, which is responsible for cleaving the cohesin rings that hold sister chromatids together. This intricate signaling cascade ultimately leads to a prolonged arrest of the cell cycle in the G2/M phase. If the damage is irreparable, this prolonged arrest can trigger apoptosis, or programmed cell death.
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting microtubule targeting agents: α-Tubulin and the pironetin binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Spirotryprostatin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of various total synthesis protocols for Spirotryprostatin A, a potent inhibitor of the G2/M phase of the cell cycle. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a fungal metabolite isolated from Aspergillus fumigatus that has garnered significant attention due to its unique spiro-oxindole core structure and its potential as an anticancer agent. Its complex architecture, featuring a pentacyclic system with multiple stereocenters, has made it a challenging and attractive target for total synthesis. Numerous research groups have developed diverse and innovative strategies to construct this intricate molecule, each with its own set of advantages and challenges. This application note summarizes key quantitative data from several prominent total syntheses and provides a detailed protocol for a representative synthetic route.
Comparative Data of this compound Total Syntheses
The following table summarizes the quantitative data from various successful total syntheses of this compound, offering a comparative overview of their efficiency.
| Lead Researcher(s) | Key Strategy | Number of Steps | Overall Yield (%) | Reference |
| Danishefsky (1998) | Oxidative Rearrangement | 8 | 6.5 | [1] |
| Williams (2004) | 1,3-Dipolar Cycloaddition | 9 | 11 (for Spirotryprostatin B) | [2] |
| Horne (2004) | Intramolecular N-acyliminium ion spirocyclization | Not specified | Not specified | [3][4] |
| Gong (2011) | 1,3-Dipolar Cycloaddition | 10 | 4.9-5.3 (for two isomers) | [1] |
| Fukuyama (2014) | Intramolecular Heck Reaction | 25 | 3.4 | [1] |
| Zhang (2019) | OsO4-mediated Oxidative Rearrangement | 11 | 20 | [1] |
| Shen (2022) | Copper-catalyzed Cascade Reaction | 15 | 7.4 | [1] |
| Wang (2023) | 1,3-Dipolar Cycloaddition | 6 | 36 | [1] |
Experimental Protocols: The Danishefsky Synthesis
The first total synthesis of this compound, accomplished by the Danishefsky group in 1998, is a landmark achievement in natural product synthesis.[1] A key feature of this route is a stereocontrolled oxidative rearrangement of a β-carboline derivative to construct the characteristic spiro-oxindole framework.[1][5]
Key Steps in the Danishefsky Synthesis:
-
Pictet-Spengler Reaction: Condensation of 6-methoxytryptophan methyl ester with tert-butylthioacetaldehyde to form the tetrahydro-β-carboline core.[1]
-
Oxidative Rearrangement: Treatment with N-bromosuccinimide (NBS) to induce the key spirocyclization, forming the spiro-oxindole.[1]
-
Diketopiperazine Formation: Coupling with a proline derivative to construct the diketopiperazine ring.
-
Side Chain Installation: Introduction of the prenyl group through a series of steps including sulfoxide (B87167) elimination.
Detailed Methodologies (Representative Protocol):
Step 1: Synthesis of the Tetrahydro-β-carboline Intermediate
-
To a solution of 6-methoxytryptophan methyl ester in a suitable solvent (e.g., dichloromethane), add tert-butylthioacetaldehyde.
-
Stir the reaction mixture at room temperature for the specified time until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Purify the resulting product, a mixture of diastereomers of the tetrahydro-β-carboline, by column chromatography.
Step 2: Oxidative Rearrangement to the Spiro-oxindole
-
Dissolve the tetrahydro-β-carboline intermediate in a solvent mixture (e.g., THF/water).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography to yield the spiro-oxindole.
Step 3: Formation of the Diketopiperazine Ring
-
Couple the spiro-oxindole intermediate with an activated L-proline derivative (e.g., Fmoc-L-Pro-Cl) in the presence of a base (e.g., triethylamine).
-
Remove the Fmoc protecting group using a suitable base (e.g., piperidine) to induce cyclization and formation of the diketopiperazine ring.
-
Purify the resulting pentacyclic core.
Step 4: Introduction of the Prenyl Side Chain
-
The introduction of the prenyl group involves the oxidation of a phenylthioether to a sulfoxide, followed by elimination to generate a terminal alkene.[1]
-
Isomerization of the double bond to the thermodynamically more stable internal position is then achieved using a rhodium catalyst to afford this compound.[1]
Visualizations
Experimental Workflow of the Danishefsky Synthesis
Caption: Overall workflow of the Danishefsky total synthesis of this compound.
Key Transformation: Oxidative Rearrangement
Caption: The key oxidative rearrangement step to form the spiro-oxindole core.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of the Spirotryprostatin A Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a potent inhibitor of microtubule assembly and a promising candidate in the development of novel anticancer therapeutics. Its complex, spirocyclic architecture, featuring a spiro[pyrrolidine-3,3'-oxindole] core, has presented a significant challenge to synthetic chemists. The asymmetric construction of the C3 quaternary stereocenter is a key hurdle in the total synthesis of this natural product. This document provides detailed application notes and experimental protocols for four distinct and successful strategies for the asymmetric synthesis of the this compound scaffold. These methodologies offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.
Key Synthetic Strategies
Four principal strategies for the asymmetric synthesis of the this compound scaffold are detailed below:
-
Intramolecular Heck Reaction (Fukuyama Synthesis)
-
Azomethine Ylide [3+2] Cycloaddition (Williams Synthesis)
-
Diastereoselective Oxidative Rearrangement (Danishefsky Synthesis)
-
Copper-Catalyzed Asymmetric Cascade Reaction (Shen Synthesis)
Each of these routes employs a unique approach to stereoselectively construct the critical spiro-quaternary carbon center. The following sections provide a comprehensive overview of each strategy, including quantitative data for key transformations and detailed experimental protocols.
Intramolecular Heck Reaction Approach (Fukuyama Synthesis)
This strategy, developed by the Fukuyama group, utilizes a diastereoselective intramolecular Heck reaction to establish the spiro-oxindole core. The synthesis begins with the coupling of a chiral diketopiperazine unit with a substituted aryl iodide, followed by the key cyclization step.
Quantitative Data for Key Steps
| Step | Reaction | Reactants | Product | Yield (%) | d.r. |
| 1 | Diketopiperazine formation | L-proline methyl ester, N-Cbz-L-proline | Diketopiperazine | 85 | N/A |
| 2 | Alkylation | Diketopiperazine, 2-bromo-5-methoxybenzyl bromide | Alkylated diketopiperazine | 78 | >20:1 |
| 3 | Intramolecular Heck Reaction | Alkylated diketopiperazine | This compound scaffold | 65 | >20:1 |
Experimental Protocols
Step 2: Alkylation of Diketopiperazine
-
To a solution of the diketopiperazine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of 2-bromo-5-methoxybenzyl bromide (1.2 eq) in anhydrous THF (0.5 M) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford the alkylated diketopiperazine.
Step 3: Intramolecular Heck Reaction
-
To a solution of the alkylated diketopiperazine (1.0 eq) in anhydrous DMF (0.05 M) is added Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Ag2CO3 (2.0 eq).
-
The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 24 hours.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the this compound scaffold.
Synthetic Pathway
Caption: Fukuyama's intramolecular Heck reaction strategy.
Azomethine Ylide [3+2] Cycloaddition Approach (Williams Synthesis)
The Williams group developed a concise route to the this compound scaffold centered around a highly diastereoselective [3+2] cycloaddition reaction between an azomethine ylide and a substituted oxindole (B195798).
Quantitative Data for Key Steps
| Step | Reaction | Reactants | Product | Yield (%) | d.r. |
| 1 | Oxindole formation | 6-Methoxyindole | N-protected 6-methoxyoxindole | 92 | N/A |
| 2 | Knoevenagel condensation | N-protected 6-methoxyoxindole, Prenal | Methyleneindolinone | 88 | N/A |
| 3 | Azomethine Ylide [3+2] Cycloaddition | Methyleneindolinone, Azomethine ylide precursor | Spiro[pyrrolidine-3,3'-oxindole] | 75 | >95:5 |
| 4 | Diketopiperazine formation | Spiro[pyrrolidine-3,3'-oxindole] derivative | This compound scaffold | 68 | N/A |
Experimental Protocols
Step 3: Azomethine Ylide [3+2] Cycloaddition
-
To a solution of the methyleneindolinone (1.0 eq) and the azomethine ylide precursor (1.2 eq) in toluene (B28343) (0.1 M) is added AgOAc (0.1 eq) and PPh3 (0.1 eq).
-
The reaction mixture is heated to 80 °C for 6 hours under an argon atmosphere.
-
The mixture is then cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the spiro[pyrrolidine-3,3'-oxindole] product.
Step 4: Diketopiperazine Formation
-
The spiro[pyrrolidine-3,3'-oxindole] derivative (1.0 eq) is dissolved in a 1:1 mixture of TFA and CH2Cl2 (0.1 M) and stirred at room temperature for 1 hour to remove the Boc protecting group.
-
The solvent is removed under reduced pressure, and the residue is dissolved in DMF (0.1 M).
-
To this solution is added N-Boc-L-proline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.
-
The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is then treated with 4 M HCl in dioxane at room temperature for 2 hours to remove the second Boc group and induce cyclization.
-
The solvent is evaporated, and the residue is purified by preparative HPLC to yield the this compound scaffold.
Synthetic Pathway
Caption: Williams' azomethine ylide cycloaddition strategy.
Diastereoselective Oxidative Rearrangement Approach (Danishefsky Synthesis)
The Danishefsky group's synthesis features a biomimetic oxidative rearrangement of a tetrahydro-β-carboline precursor to construct the spiro-oxindole core with high diastereoselectivity.
Quantitative Data for Key Steps
| Step | Reaction | Reactants | Product | Yield (%) | d.r. |
| 1 | Pictet-Spengler Reaction | 6-Methoxytryptamine, Prenal derivative | Tetrahydro-β-carboline | 78 | >10:1 |
| 2 | Oxidative Rearrangement | Tetrahydro-β-carboline | Spiro-oxindole intermediate | 72 | >15:1 |
| 3 | Diketopiperazine Formation | Spiro-oxindole intermediate, Proline derivative | This compound scaffold | 65 | N/A |
Experimental Protocols
Step 2: Oxidative Rearrangement
-
To a solution of the tetrahydro-β-carboline (1.0 eq) in a 2:1 mixture of CH2Cl2 and saturated aqueous NaHCO3 (0.05 M) at 0 °C is added N-bromosuccinimide (1.1 eq) portionwise over 10 minutes.
-
The reaction mixture is stirred vigorously at 0 °C for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to give the spiro-oxindole intermediate.
Synthetic Pathway
Caption: Danishefsky's oxidative rearrangement strategy.
Copper-Catalyzed Asymmetric Cascade Reaction Approach (Shen Synthesis)
A more recent approach by the Shen group employs a copper-catalyzed asymmetric cascade reaction of an o-iodoaniline derivative with an alkynone to construct the C3 quaternary stereocenter, followed by an aza-Michael tandem reaction to form the spiro[pyrrolidine-3,3'-oxindole] moiety.[1][2]
Quantitative Data for Key Steps
| Step | Reaction | Reactants | Product | Yield (%) | ee (%) |
| 1 | Copper-Catalyzed Cascade | o-Iodoaniline derivative, Alkynone | C3-quaternary oxindole | 85 | 95 |
| 2 | Aza-Michael Tandem Reaction | C3-quaternary oxindole, Amine | Spiro[pyrrolidine-3,3'-oxindole] | 78 | >99 (after crystallization) |
| 3 | Diketopiperazine Formation | Spiro[pyrrolidine-3,3'-oxindole] derivative | This compound scaffold | 70 | N/A |
Experimental Protocols
Step 1: Copper-Catalyzed Asymmetric Cascade Reaction
-
To a sealed tube are added Cu(OTf)2 (0.1 eq), a chiral bisoxazoline ligand (0.11 eq), and 4Å molecular sieves.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (0.1 M) is added, followed by the o-iodoaniline derivative (1.0 eq) and the alkynone (1.2 eq).
-
The reaction mixture is stirred at 60 °C for 48 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the C3-quaternary oxindole.[1]
Synthetic Pathway
Caption: Shen's copper-catalyzed cascade reaction strategy.
Conclusion
The asymmetric synthesis of the this compound scaffold remains an active area of research, driving the development of innovative synthetic methodologies. The four strategies presented herein highlight the diverse and elegant solutions that have been devised to overcome the challenges associated with the construction of its complex architecture. These detailed protocols and comparative data serve as a valuable resource for chemists working on the synthesis of spiro-oxindole alkaloids and other complex natural products, and can aid in the design of new synthetic routes and the development of novel therapeutic agents.
References
Application Notes and Protocols: Synthesis and Antifungal Evaluation of Novel Spirotryprostatin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel Spirotryprostatin A derivatives and protocols for evaluating their antifungal activity. This compound and its analogs are a class of spiro-oxindole alkaloids that have garnered significant interest due to their potential as therapeutic agents, including for the management of fungal infections. Recent studies have focused on synthesizing derivatives with improved efficacy and broader spectrum of activity, particularly against phytopathogenic fungi that threaten global agriculture and food security.[1][2][3][4]
Introduction to this compound Derivatives and Their Antifungal Potential
Spirooxindole alkaloids, a diverse family of natural products, are characterized by a unique spirocyclic system at the C-3 position of an oxindole (B195798) core.[5] this compound, originally isolated from Aspergillus fumigatus, is a prominent member of this family.[6][7] Researchers have successfully designed and synthesized a variety of this compound derivatives, demonstrating their potential as potent antifungal agents.[1][2][3][4] These compounds have shown promising activity against a range of plant pathogens, in some cases exhibiting efficacy comparable or superior to commercial fungicides like ketoconazole.[2][3][4] The primary mechanism of antifungal action for these derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[2][3][4]
Data Presentation: Antifungal Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against a panel of phytopathogenic fungi. Lower MIC values indicate higher antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4d | Helminthosporium maydis | 8–32 | [2][4] |
| Trichothecium roseum | 8–32 | [2][4] | |
| Botrytis cinerea | 8–32 | [2][4] | |
| Colletotrichum gloeosporioides | 8–32 | [2][4] | |
| Fusarium graminearum | 8–32 | [2][4] | |
| Alternaria brassicae | 8–32 | [2][4] | |
| Alternaria alternata | 8–32 | [2][4] | |
| Fusarium solani | 8–32 | [2][4] | |
| 4k | Fusarium oxysporum f. sp. niveum | 8–32 | [2][4] |
| Mycosphaerella melonis | 8–32 | [2][4] | |
| Botrytis cinerea | 8–64 | [3] | |
| Fusarium graminearum | 8–64 | [3] | |
| Alternaria brassicae | 8–64 | [3] | |
| Alternaria alternata | 8–64 | [3] | |
| Ketoconazole | Various phytopathogens | 8–32 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general procedure for the synthesis of the spiro[pyrrolidin-3,3'-oxindole] core, a key structural motif in this compound, via a 1,3-dipolar cycloaddition reaction. This is followed by further steps to construct the complete derivative.
1. Synthesis of the Spiro[pyrrolidin-3,3'-oxindole] Core:
-
Reaction: The core is typically synthesized through an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a methyleneindolinone.[1]
-
Materials:
-
Substituted isatin (B1672199)
-
Sarcosine or another amino acid ester
-
A suitable dipolarophile (e.g., an acrylate (B77674) or a vinyl ketone)
-
Solvent (e.g., Toluene, Tetrahydrofuran)
-
Catalyst (e.g., Chiral phosphoric acid for asymmetric synthesis)
-
-
Procedure:
-
To a solution of the isatin and the amino acid ester in the chosen solvent, add the catalyst.
-
Stir the mixture at room temperature for a specified time to generate the azomethine ylide in situ.
-
Add the dipolarophile to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiro[pyrrolidin-3,3'-oxindole] derivative.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
2. Elaboration to this compound Derivatives:
-
N-Acylation and Cyclization: The spiro[pyrrolidin-3,3'-oxindole] core is then N-acylated with an appropriate amino acid (e.g., Fmoc-L-proline chloride), followed by deprotection and spontaneous cyclization to form the diketopiperazine ring characteristic of this compound.[8]
-
Introduction of the Prenyl Group: The final step often involves the introduction of the prenyl or a similar side chain.
Caption: Synthetic workflow for this compound derivatives.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
-
Culture: Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28-35°C for 3-7 days, or until sufficient sporulation is observed.
-
Suspension: Harvest the fungal spores or conidia by gently scraping the surface of the agar plate with a sterile loop after adding a small amount of sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Working Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.
2. Broth Microdilution Assay:
-
Materials:
-
Synthesized this compound derivatives
-
Standard antifungal drug (e.g., Ketoconazole) as a positive control
-
Fungal strains
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a stock solution of the test compounds and the control drug in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Caption: Workflow for antifungal susceptibility testing.
Proposed Signaling Pathway
The antifungal activity of this compound derivatives is attributed to their interaction with succinate dehydrogenase (SDH), a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by this compound derivatives.
References
- 1. xiao.rice.edu [xiao.rice.edu]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Spirotryprostatin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotryprostatin A is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered significant interest in cancer research due to its potent anti-mitotic properties.[1] It functions by inhibiting microtubule polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This mechanism of action makes this compound and its analogs promising candidates for the development of novel anticancer therapeutics.
The complex structure of this compound presents an opportunity for the synthesis of a diverse library of analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) of these analogs is essential to efficiently identify lead compounds for further development. This document provides detailed protocols for the screening and characterization of this compound analogs, focusing on their effects on tubulin polymerization, cell viability, and cell cycle progression.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound and its active analogs exert their cytotoxic effects by interfering with the dynamic instability of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin dimers into microtubules, these compounds disrupt the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Figure 1: Mechanism of action of this compound.
High-Throughput Screening Workflow
The high-throughput screening of a library of this compound analogs can be efficiently performed by employing a multi-step assay cascade. This workflow prioritizes compounds based on their primary mechanism of action and cellular effects, starting with a biochemical screen and progressing to more complex cell-based assays for hit validation and characterization.
References
Application Notes: Spirotryprostatin A in G2/M Cell Cycle Arrest Studies
Introduction
Spirotryprostatin A is a naturally occurring alkaloid belonging to the 2,5-diketopiperazine class, first isolated from the fungus Aspergillus fumigatus.[1][2][3] It possesses a unique spiro-oxindole ring system, which has attracted significant interest for its potent biological activities.[1][4] Notably, this compound functions as a potent anti-mitotic agent, capable of inducing cell cycle arrest at the G2/M phase, making it a valuable tool for cancer research and a potential lead compound for the development of novel antineoplastic drugs.[1][2][3][5]
Mechanism of Action: G2/M Arrest via Microtubule Disruption
The primary mechanism by which this compound induces G2/M arrest is through the disruption of microtubule dynamics.[6] Microtubules are essential cytoskeletal polymers that form the mitotic spindle, a structure required for the proper segregation of chromosomes during mitosis.
This compound and its analogues act as microtubule-destabilizing agents.[6][7] By interfering with the normal process of microtubule assembly and disassembly, the compound prevents the formation of a functional mitotic spindle.[6] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures the fidelity of chromosome segregation by preventing cells from entering anaphase until all chromosomes are correctly attached to the spindle microtubules.
Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The APC/C is responsible for targeting key mitotic proteins, including Cyclin B1, for proteasomal degradation. Cyclin B1 forms a complex with Cyclin-Dependent Kinase 1 (CDK1), and this complex (also known as Maturation-Promoting Factor or MPF) is the master regulator that drives the cell into mitosis.[8][9][10] By inhibiting the APC/C, this compound treatment leads to the stabilization of Cyclin B1, maintaining high CDK1 activity and effectively trapping the cell in a state of mitotic arrest.[11] This arrest in the M-phase is detected as an accumulation of cells in the G2/M population during flow cytometry analysis.
Data Presentation
Cytotoxicity of Spirotryprostatins
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its analogue, Spirotryprostatin B, in inducing G2/M phase arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | tsFT210 (Mouse mammary carcinoma) | 197.5 | [1] |
| Spirotryprostatin B | tsFT210 (Mouse mammary carcinoma) | 14.0 | [1] |
Note: Data for a wider range of cancer cell lines for this compound is limited in publicly available literature. Researchers are encouraged to determine the IC50 value empirically in their specific cell line of interest using the protocols provided below.
Visualizations
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Treated and control cells (from 6-well plates)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Wash with PBS, and detach adherent cells with trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with PBS, and resuspend in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~610 nm (e.g., PE-Texas Red or PerCP channel). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Cyclin B1 and CDK1
This protocol measures the protein levels of key G2/M regulators.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control. An increase in Cyclin B1 levels is expected with this compound treatment.
References
- 1. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FGF inhibits the activity of the cyclin B1/CDK1 kinase to induce a transient G₂arrest in RCS chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Protocols for isolating Spirotryprostatin A from fermentation broth
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spirotryprostatin A is a fungal secondary metabolite, first isolated from Aspergillus fumigatus, that has garnered significant interest within the scientific community.[1][2] This diketopiperazine alkaloid exhibits promising anti-cancer properties, making its efficient isolation and purification from fermentation broths a critical step for further research and development. This document provides a comprehensive overview of the protocols for isolating this compound, including detailed experimental procedures and data presentation.
Data Summary
The following table summarizes the quantitative data associated with a typical isolation and purification process for this compound, based on reported yields for analogous compounds.
| Purification Step | Total Weight (g) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Ethyl Acetate (B1210297) Extract | 100 | 500 | 0.5 | 100 |
| Silica (B1680970) Gel Chromatography | 10 | 450 | 4.5 | 90 |
| Preparative HPLC | 0.4 | 400 | >95 | 80 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the isolation and purification of this compound from a fermentation broth of Aspergillus fumigatus.
Fermentation of Aspergillus fumigatus
A robust fermentation process is the essential first step to ensure a significant yield of this compound.
-
Strain: Aspergillus fumigatus BM939.
-
Media: Utilize a suitable production medium. A representative medium includes (per liter): 30g glucose, 20g soluble starch, 20g soybean meal, 5g K2HPO4, and 0.5g MgSO4·7H2O. Adjust the pH to 6.5 before sterilization.
-
Fermentation Conditions: Conduct the fermentation in a stirred-tank fermenter. For large-scale production, a 600-liter fermenter can be used with a working volume of 400 liters.[3] Maintain the temperature at 28°C for approximately 66 hours with an aeration rate of 0.5 vvm (volume of air per volume of broth per minute) and agitation at 350 rpm.[3]
Extraction of this compound
Following fermentation, the active compound is extracted from the fermentation broth.
-
Harvesting: Separate the mycelial mass from the culture broth by filtration.
-
Mycelial Extraction: Extract the mycelial cake with an organic solvent. A common choice is 90% aqueous acetone.[3]
-
Broth Extraction: Extract the filtered broth with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine and Concentrate: Combine the organic extracts from both the mycelium and the broth. Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude oily extract.
Purification of this compound
A multi-step chromatographic process is employed to purify this compound from the crude extract.
a) Silica Gel Column Chromatography (Initial Purification)
This step serves to fractionate the crude extract and remove a significant portion of impurities.
-
Column Preparation: Pack a glass column with silica gel (60 Å, 70-230 mesh) in a suitable solvent system, such as a hexane-ethyl acetate gradient.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound. Combine the fractions containing the target compound and concentrate them.
b) Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
The final purification is achieved using preparative HPLC to obtain highly pure this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase.
-
Injection and Elution: Dissolve the partially purified fraction from the silica gel column in the mobile phase, filter it through a 0.45 µm filter, and inject it onto the HPLC column. Elute with the specified mobile phase gradient.
-
Detection and Collection: Monitor the elution profile using a UV detector at a wavelength of 254 nm. Collect the peak corresponding to this compound.
-
Final Product: Concentrate the collected fraction to obtain pure this compound.
Visualizations
The following diagrams illustrate the key workflows and pathways described in this application note.
Caption: Overall workflow for the isolation of this compound.
Caption: Detailed purification scheme for this compound.
References
- 1. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of the Spirotryprostatin A Spiro-C Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Spirotryprostatin A, with a specific focus on the challenges encountered during the construction of the pivotal spiro-C3 oxindole (B195798) quaternary stereocenter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the spiro-C center of this compound?
The main difficulties lie in the creation of the C3 spiro-quaternary carbon and the simultaneous control of its stereochemistry.[1][2][3] Many synthetic strategies grapple with achieving high diastereoselectivity and overall yield for this crucial step. The relative stereochemistry between the spiro-center (C3) and the adjacent C18 stereocenter is a central challenge in achieving the desired natural product configuration.[4][5]
Q2: What are the most common synthetic strategies to form the spiro[pyrrolidine-3,3'-oxindole] core?
Several key strategies have been successfully employed:
-
Intramolecular Heck Reaction: A palladium-catalyzed cyclization to form the spirocyclic framework.[1][2][5]
-
1,3-Dipolar Cycloaddition: Utilizes an azomethine ylide to react with a dipolarophile, constructing the pyrrolidine (B122466) ring.[1][4][6]
-
Mannich Reaction: A condensation reaction that can form the spiro-scaffold in a single step but often yields mixtures of diastereomers.[1][4]
-
Intramolecular N-Acyliminium Ion Cyclization: A method for the rapid construction of the spiro-core.[7]
-
Oxidative Rearrangement: Involves the stereocontrolled rearrangement of an indole (B1671886) derivative to create the spiroindolinone nucleus.[8][9]
Q3: My 1,3-dipolar cycloaddition step is resulting in low yields and multiple stereoisomers. Why is this happening?
This is a common problem associated with this strategy. The primary cause is often suboptimal chiral control during the cycloaddition step.[1] The azomethine ylide intermediate can approach the dipolarophile from different faces, leading to a mixture of diastereomers and diminishing the overall yield of the desired product.[1][4] Careful selection of chiral catalysts, substrates, and reaction conditions is critical to improving stereoselectivity.
Troubleshooting Guide
Problem 1: Low Yield in Intramolecular Heck Reaction
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Inactivity | Screen different palladium sources (e.g., Pd2(dba)3, Pd(OAc)2). Ensure the catalyst is properly activated and handled under inert conditions. | The Pd(0) species is the active catalyst. Incomplete reduction of Pd(II) precursors or oxidation of the catalyst can halt the catalytic cycle. |
| Ligand Choice | Optimize the phosphine (B1218219) ligand. Bidentate ligands like (S)-BINAP are commonly used for asymmetric variants.[5] The ligand-to-metal ratio is also a critical parameter to optimize. | Ligands stabilize the palladium center, influence its reactivity, and are crucial for inducing asymmetry. Ligand dissociation can impact the catalytic cycle.[10] |
| Poor Substrate Purity | Ensure the Heck precursor (e.g., aryl halide) is free of impurities that could poison the catalyst. | Impurities can coordinate to the palladium center and inhibit catalysis. |
| Incorrect Solvent/Base | Screen different polar aprotic solvents (e.g., DMA, DMF) and bases (e.g., PMP, proton sponge).[5] | The solvent and base play a crucial role in the Heck mechanism, particularly in the reductive elimination and catalyst regeneration steps. |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions or catalyst decomposition. | The thermal stability of the catalyst and intermediates can significantly affect the overall yield. |
Problem 2: Poor Diastereoselectivity in Spirocyclization
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Lack of Stereocontrol (General) | Re-evaluate the synthetic strategy. Methods like the asymmetric intramolecular Heck reaction are designed to provide better stereocontrol.[5] Some approaches, like the Mannich reaction, are known to produce diastereomeric mixtures.[4] | The chosen reaction mechanism inherently dictates the potential for stereocontrol. Some reactions are more amenable to chiral auxiliaries or catalysts than others. |
| Flexible Transition State | For Heck reactions, consider a tethering system to rigidify the conformation of the cyclization precursor.[2] This can favor the formation of one diastereomer. | By limiting the conformational freedom of the substrate, the transition state geometry can be biased, leading to a more selective reaction.[2] |
| Epimerization | In Mannich reactions or other equilibrium-controlled processes, the product may epimerize under the reaction conditions.[4] | Check the stability of the desired product under the reaction conditions. It may be necessary to isolate the product quickly or change conditions to prevent post-reaction isomerization. |
| Suboptimal Chiral Catalyst/Auxiliary | For catalytic reactions, screen a variety of chiral ligands or catalysts. For substrate-controlled reactions, ensure the chiral auxiliary is correctly installed and exerting the desired steric influence. | The chiral environment created by the catalyst or auxiliary is directly responsible for the enantiomeric and diastereomeric excess of the product. |
Data Summary
The following table summarizes yields from various successful syntheses of this compound or key intermediates, highlighting different strategies for forming the spiro-C center.
| Synthetic Strategy | Key Reaction | Overall Yield | Number of Steps | Reference |
| Wang et al. | 1,3-Dipolar Cycloaddition | 36% | 6 | [1] |
| Peng et al. | Copper-catalyzed Cascade / aza-Michael Tandem | 7.4% | 15 | [11] |
| Ganesan et al. | Pictet-Spengler / Oxidative Rearrangement | Not specified | - | [4] |
| Overman et al. | Intramolecular Asymmetric Heck Reaction | Not specified | - | [1][5] |
| Williams et al. | 1,3-Dipolar Cycloaddition | Not specified | - | [1] |
Key Experimental Protocols
Protocol 1: Asymmetric Intramolecular Heck Reaction (Overman et al.)
This protocol is a general procedure for the palladium-catalyzed intramolecular Heck reaction to form a chiral 3,3-disubstituted oxindole, a core component of Spirotryprostatin.[5]
Materials:
-
Heck precursor (e.g., (Z)-dimethylhexa-2,4-dienamide derivative)
-
Pd2(dba)3·CHCl3 (Palladium catalyst)
-
(S)-BINAP (Chiral ligand)
-
1,2,2,6,6-pentamethylpiperidine (PMP) (Base)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare the catalyst solution by stirring Pd2(dba)3·CHCl3 and (S)-BINAP in DMA at room temperature for approximately 4 hours until a homogeneous orange solution is formed.
-
In a separate flask, dissolve the Heck precursor and 1,2,2,6,6-pentamethylpiperidine in DMA.
-
Add the substrate solution to the catalyst solution.
-
Degas the resulting mixture using three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 100 °C for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired spiro-oxindole.
Protocol 2: 1,3-Dipolar Cycloaddition (General)
This protocol outlines a general procedure for the synthesis of spiro-oxindoles via a three-component [3+2] cycloaddition reaction.[6]
Materials:
-
Isatin (B1672199) derivative (starting material)
-
An amino acid (e.g., L-proline or sarcosine)
-
A dipolarophile (e.g., mesitylene-based chalcone)
-
Methanol (B129727) (or other suitable solvent)
Procedure:
-
To a round-bottom flask, add the isatin derivative, the amino acid, and the dipolarophile in equimolar ratios.
-
Add methanol (e.g., 5 mL) to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (e.g., 50 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate (B1210297) solvent system) to afford the pure spiro-oxindole product.
Visualized Workflows & Logic
Caption: Major synthetic routes to the this compound core.
Caption: Troubleshooting decision tree for spirocyclization issues.
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A concise synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of this compound, Leading to the Discovery of Some Biologically Promising Analogues | Semantic Scholar [semanticscholar.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming diastereomer separation in Spirotryprostatin B synthesis
Welcome to the technical support center for the synthesis of Spirotryprostatin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the separation of diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of Spirotryprostatin B?
A1: The most significant synthetic challenge is the stereocontrolled construction of the spiro[pyrrolidine-3,3'-oxindole] core, specifically the quaternary spiro-carbon at C3 and the adjacent stereocenter at C18.[1][2][3][4] Many synthetic routes initially produce a mixture of diastereomers at these centers, which can be difficult to separate.[2][5]
Q2: Why is controlling the stereochemistry at C3 and C18 so critical?
A2: The biological activity of Spirotryprostatin B, including its ability to inhibit mammalian cell cycle progression in the G2/M phase, is dependent on its specific stereochemistry.[3][4] The production of a single, desired diastereomer is crucial for ensuring efficacy and for conducting accurate structure-activity relationship (SAR) studies.
Q3: What are the common methods for establishing the stereocenters at C3 and C18?
A3: Several strategies have been employed, including:
-
Mannich Reaction: Early syntheses utilized a Mannich reaction, though this often resulted in a mixture of epimers.[2][5]
-
[6][7]-Dipolar Cycloaddition: Asymmetric azomethine ylide cycloadditions have been used to achieve high diastereoselectivity.[5][7]
-
Palladium-Catalyzed Asymmetric Prenylation: This method has been shown to effectively control the formation of the C3 quaternary stereocenter.[1][6]
-
Magnesium Iodide-Mediated Ring Expansion: This approach enables the rapid assembly of the spirotryprostatin core from a spiro[cyclopropane-1,3'-oxindole].[3][8]
-
Heck Reaction-Mediated Cyclization: An alternative strategy involves forming the diketopiperazine scaffold first, followed by a Heck cyclization to construct the spirocyclic system.[9]
Troubleshooting Guide: Diastereomer Separation
Problem 1: My reaction produced a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Improving diastereoselectivity often requires modifying the reaction conditions or the overall synthetic strategy.
-
Reagent and Catalyst Screening: The choice of catalysts and reagents is critical. For instance, in palladium-catalyzed reactions, the ligand can significantly influence the stereochemical outcome. For reactions involving cycloadditions, the choice of chiral auxiliary or catalyst is paramount.
-
Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state geometry. A systematic screening of solvents is recommended.
-
Change of Strategy: If optimizing the current reaction fails, consider alternative synthetic routes known for high diastereoselectivity, such as the Trost, Carreira, or Williams methods.[1][3][5][6][8]
Problem 2: I have a mixture of diastereomers that are inseparable by standard column chromatography. What are my options?
Answer:
When diastereomers co-elute on standard silica (B1680970) gel, more specialized separation techniques are necessary.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can effectively separate diastereomers.[10] Common CSPs include those based on cyclodextrins or polysaccharides.[10][11]
-
Diastereomeric Recrystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form two new diastereomeric salts, which will have different solubilities, allowing for separation by fractional crystallization.[12][13] The choice of resolving agent and crystallization solvent is crucial and often requires screening.[14][15]
-
Seeding: If you have a small amount of the pure, desired diastereomer, you can use it as a seed crystal during crystallization of the mixture. This can sometimes selectively crystallize the desired isomer from the solution.[16]
Problem 3: I am attempting diastereomeric recrystallization, but both diastereomers are crystallizing out of solution.
Answer:
Successful fractional crystallization relies on exploiting the solubility differences between the diastereomeric salts.
-
Solvent System Screening: The choice of solvent is critical. You may need to screen a variety of single and mixed solvent systems to find one where the solubility difference between the two diastereomers is maximized.
-
Control of Supersaturation and Temperature: The rate of cooling and the final temperature can significantly impact the purity of the crystals. Slow cooling is generally preferred to allow for selective crystallization.
-
Kinetic vs. Thermodynamic Control: In some cases, rapid crystallization under kinetic control can yield a purer product than slow crystallization under thermodynamic control, or vice-versa.[14] Experiment with different crystallization times and temperatures.
Data Presentation
Table 1: Comparison of Diastereoselectivity in Different Synthetic Approaches to Spirotryprostatin B
| Synthetic Approach | Key Reaction | Diastereomeric Ratio (desired:undesired) | Reference(s) |
| Danishefsky (2003) | Mannich Reaction | Mixture of epimers | [5] |
| Ganesan (2000) | Oxidative Spiro-rearrangement | Stereoselective | [17] |
| Williams (2002) | Azomethine Ylide[6][7]-Dipolar Cycloaddition | Single diastereomer reported | [5][7] |
| Carreira (2003) | MgI₂-promoted Annulation | Diastereoselective | [5] |
| Trost (2007) | Palladium-Catalyzed Prenylation | Highly controlled | [1][6] |
| Overman (2000) | Heck Cyclization | Stereocontrolled | [9] |
Experimental Protocols
Protocol 1: Diastereoselective Prenylation (Adapted from Trost et al.)
This protocol describes a key step in a highly diastereoselective synthesis of Spirotryprostatin B.[1][6]
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the chosen dry solvent (e.g., toluene). Stir at room temperature for the specified time to allow for catalyst formation.
-
Reaction Setup: In a separate flame-dried flask, dissolve the β-keto ester precursor in the dry solvent.
-
Reaction Execution: Add the prepared catalyst solution to the solution of the β-keto ester. Then, add the prenylating agent dropwise at the specified reaction temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired prenylated intermediate with high diastereoselectivity.
Protocol 2: General Procedure for Diastereomeric Recrystallization
This protocol provides a general workflow for separating a diastereomeric mixture via crystallization.
-
Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane-hexane) with heating.
-
Crystallization: Allow the solutions to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or freezer. Observe which solvent system provides crystalline material.
-
Analysis: Isolate the crystals by filtration and analyze the diastereomeric ratio of both the crystalline solid and the mother liquor by a suitable method (e.g., NMR spectroscopy or chiral HPLC).
-
Optimization: Based on the initial screen, perform a larger-scale crystallization using the optimal solvent system. Control the rate of cooling to maximize the purity of the crystalline product.
-
Seeding (Optional): If a pure seed crystal is available, add it to the supersaturated solution to induce crystallization of the desired diastereomer.[16]
-
Iteration: The process may need to be repeated to achieve the desired level of purity.
Visualizations
Caption: Troubleshooting workflow for addressing poor diastereoselectivity.
Caption: Step-by-step workflow for diastereomeric recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Total synthesis of spirotryprostatin B via diastereoselective prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Total synthesis of (-)-spirotryprostatin B: synthesis and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. azom.com [azom.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. pure.mpg.de [pure.mpg.de]
- 16. reddit.com [reddit.com]
- 17. A biomimetic total synthesis of (-)-spirotryprostatin B and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Oxidative Rearrangement in Alkaloid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during oxidative rearrangement steps in the synthesis of complex alkaloids.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise during oxidative rearrangement reactions.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can help diagnose and solve most problems efficiently. The following workflow is recommended when an oxidative rearrangement step fails to meet expectations.
Q1: My key oxidative rearrangement step is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields are a frequent challenge, often stemming from substrate decomposition, incomplete reaction, or the formation of complex byproduct mixtures.[1] Consider the following troubleshooting steps:
-
Sub-optimal Oxidizing Agent: The chosen oxidant may be too harsh, leading to substrate or product degradation, or too mild, resulting in an incomplete reaction.
-
Incorrect Temperature: Many oxidative reactions are highly exothermic or involve thermally unstable intermediates. The Swern oxidation, for example, requires strict temperature control below -60 °C to prevent side reactions like the formation of methylthiomethyl (MTM) ethers.[3][4]
-
Solution: Ensure accurate and stable temperature control throughout the reaction. Experiment with running the reaction at a slightly higher or lower temperature, monitoring the impact on yield and byproduct formation by TLC or LC-MS.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivity.[1] In some oxidative dearomatization/Diels-Alder cascades, the use of highly fluorinated co-solvents like hexafluoroisopropanol (HFIP) is critical for success.[5]
-
Solution: Perform a solvent screen using common solvents like DCM, MeCN, Toluene, and THF. If applicable, consider specialized solvents reported for similar transformations.
-
-
Reagent Purity and Stoichiometry: The purity of the substrate, oxidant, and solvent is paramount. Trace amounts of water can quench reagents or intermediates, while aged oxidants may have reduced activity.
-
Solution: Use freshly purified reagents and anhydrous solvents. Ensure the stoichiometry of all reagents is accurate, and consider a slight excess of the oxidant if the reaction is stalling.
-
Q2: I am observing significant byproduct formation and poor selectivity in my reaction. What can be done?
A2: Poor selectivity can be either regioselectivity (reaction at the wrong site) or stereoselectivity (formation of the wrong isomer).
-
Regioselectivity Issues: In substrates with multiple potential reaction sites, such as the oxidation of phenols, achieving high regioselectivity can be difficult.[6]
-
Solution 1 (Reagent Control): The choice of oxidant is key. I(V) hypervalent iodine reagents have emerged as highly effective for achieving ortho-selective oxidation of phenols over para-oxidation.[6]
-
Solution 2 (Substrate Control): Introduce or modify directing or protecting groups on the substrate to block undesired reaction sites or electronically favor the desired transformation.[5]
-
-
Stereoselectivity Issues: In reactions that form new stereocenters, poor diastereoselectivity can result from insufficient facial bias in the substrate or flexibility in a cyclization transition state.[1]
-
Solution 1 (Temperature): Lowering the reaction temperature often enhances selectivity by favoring the kinetic product with the lower activation energy.[1]
-
Solution 2 (Base/Catalyst Modification): In base-mediated reactions like the Swern oxidation, using a bulkier base (e.g., diisopropylethylamine instead of triethylamine) can prevent epimerization at the carbon alpha to the newly formed carbonyl.[3][7]
-
Solution 3 (Chiral Catalysis): For enantioselectivity, employ chiral catalysts or auxiliaries. Asymmetric Michael reactions catalyzed by complexes like AlLibis(binaphthoxide) have been used to set key stereocenters in alkaloid synthesis.[8][9]
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the right oxidant for my specific transformation?
A3: The choice of oxidant depends on the functional group being transformed, the sensitivity of other functional groups in the molecule, and the desired outcome (e.g., rearrangement vs. simple oxidation). The following decision tree provides a simplified guide.
Q4: What is the mechanism of the Saegusa-Ito oxidation, and why is a co-oxidant often required?
A4: The Saegusa-Ito oxidation converts silyl enol ethers to α,β-unsaturated carbonyl compounds using palladium(II) acetate (B1210297).[10][11]
Mechanism:
-
Coordination & Desilylation: The palladium(II) salt coordinates to the double bond of the silyl enol ether. This is followed by the loss of the silyl group to form an oxo-allyl palladium complex.
-
β-Hydride Elimination: A β-hydride elimination occurs, forming a palladium-hydride species and the enone product, which are complexed.
-
Reductive Elimination: The complex undergoes reductive elimination to release the final enone product, acetic acid, and palladium(0).
Role of the Co-oxidant: The reaction consumes the starting Pd(II) and reduces it to Pd(0). Because palladium(II) acetate is expensive, the reaction is often run with only a catalytic amount. A stoichiometric co-oxidant, such as benzoquinone or even molecular oxygen under certain conditions, is added to re-oxidize the Pd(0) back to the active Pd(II) species, allowing the catalytic cycle to continue.[10][12]
Data Presentation: Optimization of Oxidative Dearomatization
In the synthesis of complex alkaloids like Vinigrol, oxidative dearomatization is a key step. The choice of solvent and other conditions can have a profound impact on the yield of the desired cycloadduct.[5]
Table 1: Effect of Reaction Conditions on Oxidative Dearomatization Yield
| Entry | Solvent(s) | Temperature (°C) | Time (h) | Concentration (M) | Yield (%)[5] |
|---|---|---|---|---|---|
| 1 | MeOH | 60 | 4.0 | 0.01 | 10 |
| 2 | DCM | 60 | 1.5 | 0.01 | 10 |
| 3 | Toluene | 80 | 2.0 | 0.01 | 25 |
| 4 | MeCN | 80 | 2.0 | 0.01 | 35 |
| 5 | MeOH / HFIP | 60 | 1.5 | 0.01 | 65 |
Data adapted from an optimization study on a key oxidative dearomatization/Diels-Alder cycloaddition cascade. As shown, the addition of hexafluoroisopropanol (HFIP) as a co-solvent was critical for trapping the intermediate and dramatically improved the reaction yield.[5]
Experimental Protocols
The following protocols are generalized procedures for common oxidative rearrangement reactions. Warning: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Swern Oxidation of a Secondary Alcohol
This protocol describes the oxidation of a secondary alcohol to a ketone using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[3][9][13][14]
Materials:
-
Secondary alcohol (1.0 equiv)
-
Oxalyl chloride (1.5 - 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 - 4.0 equiv)
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 - 6.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, thermometer, and an inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. Charge the reaction flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cooled DCM, add oxalyl chloride dropwise via syringe, maintaining the internal temperature below -70 °C.
-
DMSO Addition: In a separate flask, dissolve the DMSO in anhydrous DCM. Add this solution dropwise to the reaction mixture via a dropping funnel over 15-20 minutes. A vigorous evolution of gas (CO and CO₂) will occur.[15] Stir the resulting solution for 15 minutes.
-
Substrate Addition: Dissolve the secondary alcohol in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-45 minutes.
-
Base Quench: Add the triethylamine or DIPEA dropwise. A thick white precipitate (triethylammonium chloride) will form.[3]
-
Warm-up and Work-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude ketone can then be purified by column chromatography.
-
Deodorization: Rinse all glassware that came into contact with dimethyl sulfide (B99878) with a bleach solution to oxidize the malodorous byproduct.[3]
Protocol 2: Oxidative Ring Expansion with Lead Tetraacetate
This protocol describes the oxidative rearrangement of an isoquinoline (B145761) enamide to a tetrahydro-3-benzazepin-2-one, a key step in forming certain alkaloid core structures.[16]
Materials:
-
N-Acyl-1-methylene-1,2,3,4-tetrahydroisoquinoline derivative (1.0 equiv)
-
Lead Tetraacetate (Pb(OAc)₄) (1.05 - 1.1 equiv)
-
Glacial Acetic Acid
-
Three-neck round-bottom flask, mechanical stirrer, thermometer, and a nitrogen inlet.
Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Reagent Preparation: In a separate flask, charge the lead tetraacetate and glacial acetic acid. Stir to create a suspension.[16]
-
Substrate Addition: Dissolve the isoquinoline enamide starting material in glacial acetic acid.
-
Reaction: Cool the enamide solution in an ice bath. Add the lead tetraacetate suspension portion-wise or via a wide-bore cannula, maintaining the internal temperature between 10-15 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-2 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice and water to precipitate the product and quench the excess oxidant.
-
Work-up: Filter the resulting slurry. Dissolve the collected solid in an appropriate organic solvent (e.g., DCM or EtOAc). Wash the organic solution carefully with saturated sodium bicarbonate solution to neutralize the acetic acid (Caution: vigorous foaming may occur), followed by a water and brine wash.[16]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents [pubmed.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Evolution of an Oxidative Dearomatization Enabled Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drpress.org [drpress.org]
- 9. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 10. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 11. Saegusa–Ito oxidation - Wikiwand [wikiwand.com]
- 12. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in Multi-step Natural product Synthesis
Welcome to the technical support center for multi-step natural product synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step synthesis is significantly lower than expected. Where do I start troubleshooting?
A1: Low overall yield in a multi-step synthesis is a common challenge. The most effective way to troubleshoot is to break down the synthesis step-by-step.[1] A small decrease in yield at each stage can compound into a significant loss over the entire sequence.
Initial Steps:
-
Review Each Step's Yield: Identify the specific reaction step(s) with the most significant yield drop.
-
Analyze Reaction Monitoring Data: Re-examine TLC, LC-MS, or NMR data for each problematic step to check for incomplete conversion of starting material or the formation of side products.[2]
-
Assess Starting Material and Reagent Quality: Impurities in starting materials or degradation of reagents are common culprits for low yields.[3][4][5][6]
Q2: I suspect my starting materials or reagents are impure. How can I confirm this and what should I do?
A2: Impure starting materials or reagents can introduce contaminants that interfere with the reaction, leading to byproducts and lower yields.[3][5]
Confirmation and Solution:
-
Analytical Verification: Re-run characterization tests such as NMR, melting point, or elemental analysis on your starting materials and compare them to literature values or supplier specifications.
-
Purification: If impurities are detected, purify the starting material using an appropriate technique like recrystallization, distillation, or column chromatography.
-
Reagent Quality: For reagents, especially those that are air or moisture sensitive, it's often best to use a freshly opened bottle or to purify/dry the reagent immediately before use.[3][4] Ensure solvents are anhydrous and properly degassed if the reaction is sensitive to water or oxygen.[3][4]
Q3: My reaction seems to stall and doesn't go to completion, even after extended reaction times. What could be the cause?
A3: A stalled reaction indicates a potential issue with the reaction conditions, reagents, or the presence of an inhibitor.
Possible Causes and Solutions:
-
Insufficient Reagent: The limiting reagent may have been consumed, or a catalyst may have deactivated. Consider adding more of the key reagent or catalyst.[7]
-
Temperature Control: Inconsistent or incorrect temperature can significantly affect reaction rates.[3][4] Ensure your heating or cooling apparatus is functioning correctly and providing uniform temperature distribution.
-
Catalyst Deactivation: Catalysts can be poisoned by impurities in the starting materials or solvents. Ensure all components are pure.
-
Equilibrium: The reaction may have reached equilibrium. If so, you may need to shift the equilibrium by removing a byproduct (e.g., water) or by using a larger excess of one of the reagents.
Q4: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?
A4: The formation of byproducts is a common reason for low yields of the desired product.
Strategies to Minimize Byproducts:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent to find the optimal conditions that favor the formation of the desired product.[8]
-
Slow Addition of Reagents: Adding a reactive reagent dropwise can help maintain a low concentration and minimize side reactions.[7]
-
Protecting Groups: If your molecule has multiple reactive functional groups, consider using protecting groups to selectively block certain sites from reacting.
-
Change the Reagent: A different, more selective reagent may be available that can perform the desired transformation with fewer side reactions.
Q5: I seem to be losing a significant amount of product during the workup and purification steps. How can I improve my recovery?
A5: Product loss during workup and purification is a frequent issue that can drastically reduce your final yield.[7][9]
Tips for Improving Recovery:
-
Thorough Extractions: Ensure you are performing a sufficient number of extractions to move all of your product from the aqueous to the organic layer. You can check the aqueous layer by TLC to see if any product remains.[2]
-
Rinsing Glassware: Thoroughly rinse all glassware that came into contact with your product with the appropriate solvent to recover any residual material.[7]
-
Careful Chromatography: Optimize your column chromatography conditions to achieve good separation without excessive band broadening, which can lead to mixed fractions and product loss.
-
Product Stability: Be aware of the stability of your product. Some compounds can decompose on silica (B1680970) gel or when exposed to acidic or basic conditions during workup.[2]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Yield Loss
This guide provides a systematic approach to identifying the root cause of low yields in a specific reaction step.
Caption: A workflow for diagnosing the cause of low reaction yield.
Data Presentation
Table 1: Impact of Reaction Parameter Optimization on Yield
This table illustrates how systematically adjusting reaction conditions can improve the yield of a hypothetical reaction step.
| Experiment | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 (Initial) | 25 | 24 | Dichloromethane | 45 |
| 2 | 40 | 24 | Dichloromethane | 62 |
| 3 | 25 | 48 | Dichloromethane | 55 |
| 4 | 25 | 24 | Tetrahydrofuran | 75 |
| 5 (Optimized) | 25 | 24 | Tetrahydrofuran | 75 |
Table 2: Effect of Starting Material Purity on Product Yield
This table demonstrates the importance of starting material purity for achieving high yields.
| Entry | Purity of Starting Material A | Yield of Product B (%) |
| 1 | 90% | 58 |
| 2 | 95% | 75 |
| 3 | >99% (after recrystallization) | 92 |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the progress of a reaction by observing the consumption of starting materials and the formation of products.
Methodology:
-
Prepare a TLC chamber with an appropriate solvent system (eluent).
-
Spot a small amount of the starting material solution onto a TLC plate as a reference.
-
At regular time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it on the TLC plate next to the starting material spot.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate chemical agent (e.g., potassium permanganate, iodine).
-
Compare the intensity of the starting material spot with the newly appearing product spot(s) to gauge the reaction's progress.
Protocol 2: Small-Scale Reaction Optimization
Objective: To efficiently determine the optimal reaction conditions (temperature, solvent, catalyst) for a problematic reaction step.
Methodology:
-
Set up a parallel array of small-scale reactions in vials or a multi-well plate.
-
In each reaction vessel, systematically vary one parameter while keeping others constant. For example:
-
Temperature Screen: Run the reaction at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C).
-
Solvent Screen: Use a range of solvents with different polarities and properties (e.g., THF, DCM, Toluene, DMF).
-
Catalyst Screen: If applicable, test different catalysts or catalyst loadings.
-
-
Monitor each reaction by TLC or LC-MS at set time points.
-
After a predetermined time, quench the reactions and analyze the crude product mixture by a quantitative method like qNMR or HPLC to determine the yield of the desired product in each case.
-
Use the results to identify the optimal conditions for scaling up the reaction.
Mandatory Visualization
Caption: A diagram illustrating a multi-step synthesis workflow.
References
Technical Support Center: Improving Chiral Control in 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving chiral control in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Low or No Enantioselectivity/Diastereoselectivity
Q1: My 1,3-dipolar cycloaddition reaction is not providing the desired stereoselectivity. What are the key factors I should investigate to improve chiral control?
A1: Achieving high stereoselectivity in 1,3-dipolar cycloadditions is a common challenge. The stereochemical outcome is influenced by a delicate balance of factors. Here is a systematic approach to troubleshooting and optimization:
-
Choice of Chiral Source: The primary driver of stereoselectivity is the source of chirality. You have three main options:
-
Chiral Catalysts: These are often the most efficient in terms of atom economy. They can be broadly categorized into chiral Lewis acids and chiral organocatalysts.[1][2]
-
Chiral Lewis Acids: Metal complexes with chiral ligands (e.g., Cu(I), Mg(II), Ni(II) with BOX, PyBOX, or phosphine (B1218219) ligands) can activate the dipolarophile and create a chiral environment around the reaction center.[1][3]
-
Chiral Organocatalysts: These are metal-free small organic molecules (e.g., diarylprolinol silyl (B83357) ethers, imidazolidinones) that can activate the dipolarophile through the formation of chiral iminium ions.[4][5]
-
-
Chiral Auxiliaries: A chiral unit is temporarily attached to either the dipole or the dipolarophile to direct the stereochemical course of the cycloaddition.[6] This method is often robust and predictable but requires additional synthetic steps for attachment and removal of the auxiliary.[6]
-
Chiral Substrates: If one of the reactants is already chiral (e.g., derived from the chiral pool), it can influence the stereochemistry of the newly formed stereocenters.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity as it enhances the energy difference between the diastereomeric transition states.[7] However, this may also decrease the reaction rate, so a balance needs to be found.[7]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the transition states and thus the stereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, Et2O).[7]
-
Catalyst/Ligand Loading: The concentration of the catalyst and the metal-to-ligand ratio can be crucial. For instance, in some copper-catalyzed reactions, a deviation from a 1:1 ligand-to-metal ratio can drastically reduce enantioselectivity.[8]
-
-
Reactant Structure:
-
Steric Hindrance: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile can play a significant role in facial selectivity.
-
Electronic Effects: The electronic nature of the reactants can influence the reaction mechanism and the geometry of the transition state.
-
A logical workflow for troubleshooting poor stereoselectivity is outlined in the diagram below.
Issue 2: Low or No Yield
Q2: My reaction is showing poor conversion to the desired product. What are the common causes and how can I improve the yield?
A2: Low yields in 1,3-dipolar cycloadditions can often be attributed to several factors:
-
Instability of the 1,3-Dipole: Many 1,3-dipoles, such as azomethine ylides and nitrile oxides, are highly reactive and can be unstable. It is often best to generate them in situ. If you are using an isolated dipole, ensure it is pure and has been stored correctly.
-
Suboptimal Reaction Conditions:
-
Temperature: If the reaction is too slow, gentle heating might be necessary. However, excessive heat can lead to decomposition. A systematic temperature screen is recommended.
-
Concentration: Low reactant concentrations can lead to slow reaction rates. Consider increasing the concentration of the limiting reagent.
-
-
Side Reactions:
-
Dimerization of the 1,3-Dipole: This is a common side reaction, especially at higher concentrations. This can often be mitigated by the slow addition of the 1,3-dipole precursor to the reaction mixture.
-
-
Catalyst Deactivation: If using a catalyst, it may be deactivated by impurities in the reagents or solvent. Ensure all components of the reaction are pure and dry.
Frequently Asked Questions (FAQs)
Q3: How do I choose between a chiral Lewis acid and a chiral organocatalyst?
A3: The choice between a chiral Lewis acid and an organocatalyst depends on the specific substrates and the desired outcome.[1][2]
-
Chiral Lewis Acids are often highly effective for a wide range of dipolarophiles. They work by coordinating to the dipolarophile, lowering its LUMO energy, and creating a defined chiral environment.[1] They can be sensitive to air and moisture, requiring anhydrous reaction conditions.
-
Chiral Organocatalysts are particularly effective for α,β-unsaturated aldehydes and ketones.[4][5] They operate by forming a chiral iminium ion with the dipolarophile.[5] Organocatalysts are often less sensitive to air and moisture than Lewis acids, which can simplify the experimental setup.[5]
Q4: I am using a chiral auxiliary, but the diastereoselectivity is poor. What could be the issue?
A4: Poor diastereoselectivity when using a chiral auxiliary can arise from several factors:
-
Ineffective Facial Shielding: The chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the reactant. Consider an auxiliary with a bulkier directing group.
-
Flexibility of the Reactant-Auxiliary Linkage: If there is free rotation around the bond connecting the reactant and the auxiliary, it can lead to a mixture of conformers in the transition state, resulting in low selectivity.
-
Chelation Control: For some auxiliaries, especially those used with Lewis acids, chelation between the Lewis acid, the auxiliary, and the reactant is crucial for rigidifying the transition state. Ensure that the reaction conditions favor this chelation.
Q5: When should I consider generating the 1,3-dipole in situ?
A5: In situ generation of the 1,3-dipole is recommended when the dipole is known to be unstable or prone to dimerization. For example, unstabilized azomethine ylides are almost always generated in situ from the corresponding imines or by thermal ring-opening of aziridines. This technique maintains a low concentration of the reactive dipole throughout the reaction, which minimizes side reactions.
Q6: What are the best practices for setting up an asymmetric 1,3-dipolar cycloaddition?
A6: To ensure reproducibility and achieve the best results, consider the following:
-
Use High-Purity Reagents and Solvents: Impurities can poison catalysts and lead to side reactions. Ensure solvents are anhydrous, especially for Lewis acid-catalyzed reactions.
-
Inert Atmosphere: For reactions involving air- or moisture-sensitive catalysts and reagents, use an inert atmosphere (e.g., nitrogen or argon).
-
Systematic Optimization: When developing a new reaction, systematically screen key parameters such as the catalyst, ligand, solvent, and temperature.
-
Accurate Analysis: Use a reliable method, such as chiral HPLC or SFC, to accurately determine enantiomeric and diastereomeric ratios.[9]
Data Presentation
The following tables summarize quantitative data for improving chiral control in 1,3-dipolar cycloaddition reactions, showcasing the impact of different catalytic systems and reaction conditions.
Table 1: Comparison of Chiral Lewis Acid and Organocatalyst Systems in the Cycloaddition of a Nitrone to an α,β-Unsaturated Aldehyde
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) of endo |
| 1 | Cu(OTf)₂ / (S,S)-tBu-Box (10 mol%) | CH₂Cl₂ | -78 | 24 | 85 | >95:5 | 98 |
| 2 | Mg(OTf)₂ / (R,R)-PyBox (10 mol%) | THF | -78 | 48 | 90 | >98:2 | 99 |
| 3 | (S)-Diarylprolinol Silyl Ether (20 mol%) | Toluene | 4 | 16 | 98 | 98:2 | 94 |
| 4 | Imidazolidinone HCl Salt (20 mol%) | CH₃NO₂/H₂O | 4 | 24 | 77 | 92:8 | 93 |
Data compiled from representative literature.[5][10]
Table 2: Effect of Reaction Parameters on a Copper(I)-Catalyzed Asymmetric Cycloaddition of an Azomethine Ylide
| Entry | Ligand (5 mol%) | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) of exo |
| 1 | ClickFerrophos | Et₂O | -40 | 95 | >99:1 | 99.9 |
| 2 | ClickFerrophos | Toluene | -40 | 92 | >99:1 | 98 |
| 3 | ClickFerrophos | CH₂Cl₂ | -40 | 88 | 98:2 | 97 |
| 4 | ClickFerrophos | Et₂O | -20 | 96 | >99:1 | 99 |
| 5 | Taniaphos | Et₂O | -40 | 90 | 95:5 | 95 |
Data based on the reaction of methyl N-benzylideneglycinate with a vinyl sulfone, catalyzed by CuOAc.[8]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide[8]
This protocol describes a general procedure for the highly enantioselective cycloaddition of an azomethine ylide (generated in situ) to an electron-deficient alkene using a chiral copper(I)/ClickFerrophos catalyst.
Materials:
-
Copper(I) acetate (B1210297) (CuOAc)
-
Chiral ligand (e.g., (R,Sp)-ClickFerrophos)
-
Methyl N-benzylideneglycinate (azomethine ylide precursor)
-
Dipolarophile (e.g., (E)-1-styryl phenyl sulfone)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add CuOAc (0.005 mmol, 5 mol%) and the chiral ligand (0.0055 mmol, 5.5 mol%).
-
Add anhydrous Et₂O (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -40 °C) using a cryostat.
-
Add the dipolarophile (0.1 mmol, 1.0 equiv) to the catalyst mixture.
-
In a separate flask, dissolve the azomethine ylide precursor (0.12 mmol, 1.2 equiv) in anhydrous Et₂O (1.0 mL).
-
Add the solution of the azomethine ylide precursor dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at -40 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalyzed Enantioselective 1,3-Dipolar Cycloaddition of a Nitrone[5]
This protocol outlines a general procedure for the enantioselective cycloaddition of a nitrone to an α,β-unsaturated aldehyde using a chiral imidazolidinone catalyst.
Materials:
-
Chiral imidazolidinone·HCl salt (e.g., (5S)-2,2,3-trimethyl-5-phenyl-imidazolidin-4-one·HCl)
-
Nitrone (e.g., N-benzylidenebenzylamine N-oxide)
-
α,β-Unsaturated aldehyde (e.g., (E)-crotonaldehyde)
-
Anhydrous solvent (e.g., CH₃NO₂/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a vial, add the chiral imidazolidinone·HCl salt (0.02 mmol, 20 mol%).
-
Add the solvent (e.g., 0.5 mL of a 95:5 mixture of CH₃NO₂/H₂O).
-
Stir the mixture at the desired temperature (e.g., 4 °C).
-
Add the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv).
-
Add the nitrone (0.12 mmol, 1.2 equiv).
-
Seal the vial and stir the reaction mixture at 4 °C for the required time (e.g., 24 hours), monitoring by TLC or LC-MS.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess is typically determined by chiral HPLC analysis after reduction of the aldehyde functionality to the corresponding alcohol with NaBH₄ to simplify analysis.
References
- 1. [PDF] Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. GitHub - docling-project/docling: Get your documents ready for gen AI [github.com]
- 8. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing reagent consistency issues in Spirotryprostatin A research
Welcome to the technical support center for Spirotryprostatin A research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and experimental use of this compound, with a particular focus on resolving issues related to reagent consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a fungal alkaloid, first isolated from Aspergillus fumigatus. It is a member of the spirooxindole family of natural products.[1][2] Its primary biological activity is the inhibition of cell cycle progression, specifically causing an arrest at the G2/M phase, which has made it a subject of interest for anticancer drug development.[3][4] It also exhibits antifungal and antibacterial properties.
Q2: What are the main challenges in the total synthesis of this compound?
A2: The total synthesis of this compound is complex. The primary challenges lie in the stereocontrolled construction of the C3 spiro-quaternary stereocenter and the formation of the diketopiperazine core.[5] Several research groups have published total syntheses, each with unique strategies to address these challenges.
Q3: How does this compound induce G2/M cell cycle arrest?
A3: this compound functions as a microtubule-destabilizing agent. By binding to tubulin, it inhibits the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][6] This disruption activates the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[4] Key regulatory proteins involved in this process include Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[7]
Q4: Are there common impurities in commercially available starting materials that can affect the synthesis?
A4: Yes, impurities in starting materials can significantly impact the success of the synthesis. For instance, in syntheses involving Fmoc-L-proline, impurities such as D-enantiomers, dipeptides, or residual acids can lead to side reactions, lower yields, and difficult purification steps. It is crucial to use highly pure reagents and to be aware of potential contaminants in all starting materials.
Troubleshooting Guide: Reagent Consistency Issues
Issue 1: Low or inconsistent yields in the oxidative rearrangement step using N-Bromosuccinimide (NBS).
-
Question: My reaction yields for the formation of the spirooxindole core using NBS are variable. What could be the cause?
-
Answer: Inconsistent yields in NBS-mediated reactions, particularly the oxidative rearrangement to form the spirooxindole core, can often be traced back to the quality and handling of the NBS and the reaction conditions.
-
Reagent Quality:
-
Purity: NBS can decompose over time, especially when exposed to light and moisture, forming succinimide (B58015) and bromine. The presence of excess bromine can lead to unwanted side reactions and lower yields. It is recommended to use freshly opened or purified NBS. You can test for decomposition by observing the color; pure NBS is a white crystalline solid, while a yellow or orange tint indicates the presence of bromine.
-
Recrystallization: If you suspect your NBS has decomposed, it can be recrystallized from water or acetic acid.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Radical Initiator: For reactions proceeding through a radical mechanism, the presence of a radical initiator like AIBN (azobisisobutyronitrile) or UV light is often necessary. The concentration and freshness of the initiator are critical.[8]
-
Temperature Control: The reaction temperature can influence the selectivity and yield. It is important to maintain the recommended temperature throughout the reaction.
-
-
| Parameter | Potential Problem | Recommended Solution |
| NBS Purity | Decomposition (yellow/orange color) | Use a fresh bottle or recrystallize from water/acetic acid. |
| Reaction Atmosphere | Presence of moisture | Use oven-dried glassware and an inert atmosphere (Ar or N₂). |
| Solvent Quality | Non-anhydrous solvent | Use freshly distilled, anhydrous solvents. |
| Radical Initiator | Inactive or insufficient initiator | Use a fresh batch of initiator and optimize its concentration. |
| Temperature | Fluctuations or incorrect temperature | Use a temperature-controlled bath and monitor closely. |
Issue 2: Poor diastereoselectivity in the asymmetric [3+2] cycloaddition step.
-
Question: I am observing a mixture of diastereomers and low enantiomeric excess in the silver-catalyzed [3+2] cycloaddition. What are the likely causes?
-
Answer: Achieving high diastereoselectivity and enantioselectivity in silver-catalyzed asymmetric reactions is highly dependent on the quality of the catalyst, ligand, and substrates, as well as precise control of reaction conditions.
-
Catalyst and Ligand Quality:
-
Silver Salt Purity: The purity of the silver salt (e.g., silver acetate) is crucial. Impurities can interfere with the formation of the active catalytic species. Use high-purity silver salts from a reliable supplier.
-
Ligand Purity and Integrity: The chiral ligand is the source of stereocontrol. Ensure the ligand is of high enantiomeric purity and has not degraded. Impurities or racemization of the ligand will directly lead to a loss of selectivity.
-
Catalyst Preparation: The in-situ preparation of the catalyst can be a source of variability. Ensure the correct stoichiometry of the silver salt and ligand, and follow the prescribed pre-formation procedure precisely.
-
-
Substrate and Reagent Purity:
-
Substrate Purity: Impurities in the azomethine ylide precursor or the dipolarophile can affect the reaction outcome. Purify starting materials if necessary.
-
-
| Parameter | Potential Problem | Recommended Solution |
| Silver Salt | Impurities affecting catalyst activity | Use high-purity grade silver salt. |
| Chiral Ligand | Low enantiomeric purity or degradation | Verify ligand purity and enantiomeric excess (e.g., by chiral HPLC). |
| Catalyst Formation | Incorrect stoichiometry or procedure | Adhere strictly to the catalyst preparation protocol. |
| Substrates | Impurities in starting materials | Purify substrates prior to use. |
Issue 3: Incomplete reaction or side product formation during peptide coupling with Fmoc-L-Pro-Cl.
-
Question: The coupling of the spiro[pyrrolidin-3,3'-oxindole] core with Fmoc-L-proline chloride is inefficient, resulting in unreacted starting material and the formation of side products. What should I investigate?
-
Answer: Challenges in this peptide coupling step often arise from the quality of the Fmoc-L-proline chloride and the reaction conditions.
-
Reagent Quality:
-
Fmoc-L-Pro-Cl Purity: Fmoc-L-proline chloride is moisture-sensitive and can hydrolyze back to Fmoc-L-proline. It is best to use freshly prepared or a newly opened bottle of the reagent.
-
Fmoc-L-Proline Impurities: The starting Fmoc-L-proline used to generate the acid chloride should be of high purity. Common impurities include free L-proline, dipeptides, and D-enantiomers, which can lead to the formation of undesired products.[9]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water will hydrolyze the acid chloride, leading to incomplete reactions. Rigorously dry all solvents and glassware, and perform the reaction under an inert atmosphere.
-
Base: The choice and amount of base (e.g., triethylamine (B128534) or diisopropylethylamine) are critical. The base should be freshly distilled to remove any nucleophilic impurities. An excess of base can sometimes lead to side reactions.
-
Temperature: Low temperatures are often required to control the reactivity of the acid chloride and minimize side reactions.
-
-
| Parameter | Potential Problem | Recommended Solution |
| Fmoc-L-Pro-Cl | Hydrolysis due to moisture | Use freshly prepared or a new bottle of the reagent. |
| Fmoc-L-Proline | Presence of impurities (free amino acid, dipeptides) | Use high-purity Fmoc-L-proline for the preparation of the acid chloride. |
| Reaction Conditions | Presence of water | Ensure strictly anhydrous conditions. |
| Base | Impure or incorrect amount | Use freshly distilled, non-nucleophilic base and optimize stoichiometry. |
| Temperature | Too high, leading to side reactions | Maintain low temperature during the reaction. |
Experimental Protocols
Key Experiment: Oxidative Rearrangement for Spirooxindole Formation (Adapted from Danishefsky's Synthesis)
-
Preparation: Dissolve the tetrahydro-β-carboline precursor in a suitable anhydrous solvent (e.g., THF/H₂O mixture) in an oven-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet.
-
Cooling: Cool the solution to the specified temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes. It is crucial to use recrystallized or high-purity NBS.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Signaling pathway of G2/M arrest induced by this compound.
Caption: Troubleshooting workflow for oxidative rearrangement.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioassay-Guided Research for Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability in bioassays involving natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process.
Q1: We are observing high variability in our bioassay results between different batches of the same natural product extract. What are the primary causes?
A1: High batch-to-batch variability is a common challenge in natural product research. The primary causes can be categorized into three main areas:
-
Inherent Variability of the Natural Product: The chemical composition of plant- or organism-derived materials is naturally inconsistent. Factors influencing this include geographical location, climate, soil conditions, harvest time, and post-harvest processing and drying methods.[1][2][3]
-
Extraction and Handling Procedures: Minor deviations in the extraction process can lead to significant differences in the final product.[4] Key factors include the choice of solvent, solvent-to-solid ratio, extraction time, temperature, and the particle size of the ground material.[3][4] Subsequent handling, such as the number of freeze-thaw cycles and storage conditions, can also degrade active compounds.[5]
-
Assay Performance and Conditions: Variability can be introduced by the bioassay itself. This includes inconsistent cell seeding density, "edge effects" in microplates, reagent lot variations, and minor fluctuations in assay parameters like temperature, pH, and incubation times.[4][6]
Q2: Our hit confirmation rate is very low, and initial positive results are often not reproducible. What could be the problem?
A2: Poor reproducibility of initial hits is often due to false positives or compound instability. Here are the most common culprits:
-
Pan-Assay Interference Compounds (PAINS): Natural product libraries are rich in compounds that can interfere with assay readouts non-specifically.[7][8] These molecules may generate signals through mechanisms like fluorescence, redox activity, metal chelation, or aggregation, rather than specific target interaction.[7][9][10] Phenolic compounds, quinones, and other common natural product scaffolds are often flagged as potential PAINS.[11]
-
Compound Instability or Degradation: The active compound may be unstable under assay conditions or may have degraded during storage.[12] Re-testing with a freshly prepared sample from the source extract can help diagnose this issue.[12]
-
Poor Solubility: If a compound precipitates in the assay buffer, it can lead to inconsistent and non-reproducible results.[12][13] Visual inspection of assay wells for precipitation is a critical troubleshooting step.[12]
-
Cytotoxicity: In target-based assays, general cytotoxicity can mask the specific activity of a compound, leading to misleading results. It is crucial to run a cytotoxicity assay in parallel with the primary screen to identify non-specific cytotoxic effects.[4]
Q3: What role do solvents play in assay variability, and what are the best practices for their use?
A3: Solvents are a frequent source of variability in cell-based assays. Since many natural products are hydrophobic, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are required for solubilization.[14][15]
-
Direct Solvent Effects: Even at low concentrations, solvents can impact cell health and behavior, sometimes inhibiting and other times stimulating cellular responses, which can interfere with the assay readout.[14] For example, DMSO concentrations above 1% can significantly reduce cell viability, while even 0.25-0.5% can have cell-type-specific effects.[14][16]
-
Inconsistent Concentrations: When preparing serial dilutions of a test compound, it is critical to maintain a constant final solvent concentration across all wells. This ensures that any observed effect is due to the compound and not the changing solvent concentration.[14][16]
-
Precipitation upon Dilution: Hydrophobic compounds dissolved in a high-concentration organic solvent stock may precipitate when diluted into aqueous assay media. This leads to an inhomogeneous distribution of the test chemical and reduces its bioavailable concentration.[17][18]
Best Practice: Always include a "vehicle control" (assay media with the same final concentration of the solvent used to dissolve the test compounds) to account for any effects of the solvent itself. The final solvent concentration in cell-based assays should typically be kept below 0.5% to minimize solvent-associated artifacts.[18]
Data Presentation: Quantitative Guidelines
Adhering to established quantitative criteria is essential for ensuring the quality and reproducibility of bioassay data.
Table 1: Recommended Assay Acceptance Criteria
| Parameter | Acceptance Criterion | Target Assay Type | Rationale |
| Bias / Accuracy | ≤ 10% of tolerance | General Bioassays | Ensures the measured value is close to the true value.[19] |
| Repeatability (%CV) | ≤ 50% of tolerance | General Bioassays | Measures the precision of results within a single assay run (intra-assay).[19] |
| Intermediate Precision (%CV) | ≤ 60% of tolerance | General Bioassays | Measures the precision of results between different assay runs, operators, or days (inter-assay).[19][20] |
| General %CV Limit | < 20% | General Bioassays | A commonly accepted upper limit for the coefficient of variation (%CV) for replicate sets in a well-controlled bioassay.[20][21] |
| ELISA / Cell-Based Potency Assay %CV | 10 - 30% | Immunoassays, Potency Assays | A typical acceptable range for variability in these specific assay types.[22] |
Table 2: Solvent Concentration Limits for Cell-Based Assays
| Solvent | Recommended Max Concentration | Notes |
| DMSO | < 0.5% (v/v) | Concentrations above 1% often cause cytotoxicity.[14][16] Effects can be observed at concentrations as low as 0.25%.[14] |
| Ethanol | < 0.5% (v/v) | Can interfere with cellular processes; its presence can inhibit microbial growth in antimicrobial assays.[3] |
Experimental Protocols
Standardized protocols are key to reducing variability. Below are methodologies for critical quality control and bioassay experiments.
Protocol 1: HPLC Fingerprinting for Quality Control of Herbal Extracts
Objective: To generate a standardized chromatographic fingerprint of a natural product extract to ensure batch-to-batch chemical consistency.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Transfer to a conical flask and add 20.0 mL of the extraction solvent (e.g., 65% ethanol in water).[23]
-
Perform extraction using a validated method (e.g., sonication for 30 minutes, followed by maceration for 24 hours at room temperature).
-
Filter the extract through a 0.45 µm filter into an HPLC vial.
-
Prepare multiple extractions from each batch to assess procedural variability.[24]
-
-
Chromatographic Conditions (Example):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.[25]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient optimized to maximize the number of separated peaks (e.g., 5% to 95% Solvent B over 50 minutes).[25]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or scan multiple wavelengths (e.g., 200-400 nm) with a DAD to capture chromophores of different classes.[25]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Use software to align retention times and compare peak areas or heights.
-
Establish a reference fingerprint from a well-characterized "golden batch."
-
Calculate the similarity coefficient between a new batch and the reference fingerprint. A similarity score above a predefined threshold (e.g., >0.95) indicates consistency.[24]
-
Protocol 2: MTT Assay for Assessing Cytotoxicity
Objective: To determine the concentration at which a natural product extract reduces the viability of a cultured cell line, providing an IC50 (half-maximal inhibitory concentration) value.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1.2–1.8×10⁴ cells/well) in 100 µL of complete growth medium.[26]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the natural product extract in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the extract in complete growth medium. Ensure the final solvent concentration remains constant and non-toxic (e.g., <0.5% DMSO).
-
Remove the old medium from the cells and add 100 µL of the diluted extract solutions to the respective wells.
-
Include appropriate controls:
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells with medium containing the final solvent concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[26][27]
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into a purple formazan (B1609692) product.[27][28]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the extract concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Workflow for Mitigating Bioassay Variability
References
- 1. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Application of bioassay in the safety and/or quality control of herbal" by C.-H. Yeh, H.-E. Wang et al. [jfda-online.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]
- 13. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 17. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. researchgate.net [researchgate.net]
- 21. quantics.co.uk [quantics.co.uk]
- 22. bebpa.org [bebpa.org]
- 23. akjournals.com [akjournals.com]
- 24. The Potential Use of Herbal Fingerprints by Means of HPLC and TLC for Characterization and Identification of Herbal Extracts and the Distinction of Latvian Native Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assjm.journals.ekb.eg [assjm.journals.ekb.eg]
- 27. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
Validation & Comparative
Spirotryprostatin A vs. Spirotryprostatin B: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Spirotryprostatin A and Spirotryprostatin B, two fungal metabolites that have garnered significant interest in cancer research due to their anti-mitotic properties. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying molecular pathways.
Overview of this compound and B
This compound and B are diketopiperazine alkaloids isolated from the fungus Aspergillus fumigatus. Both compounds share a unique spiro-oxindole core structure and have been identified as inhibitors of the mammalian cell cycle, making them potential candidates for the development of novel anticancer therapeutics.[1][2]
Comparative Biological Activity
Experimental data reveals significant differences in the potency and potential mechanisms of action between this compound and Spirotryprostatin B.
Inhibition of Cell Cycle Progression
Both this compound and Spirotryprostatin B arrest the cell cycle at the G2/M phase. However, Spirotryprostatin B demonstrates significantly higher potency in this regard. In murine temperature-sensitive tsFT210 cells, Spirotryprostatin B was found to be approximately 14 times more potent than this compound.[3]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | tsFT210 | Cell Cycle Inhibition (G2/M Arrest) | 197.5 | [3] |
| Spirotryprostatin B | tsFT210 | Cell Cycle Inhibition (G2/M Arrest) | 14.0 | [3] |
Cytotoxic Activity Against Cancer Cell Lines
While both compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including murine breast cancer, human chronic myeloid leukemia (K562), and human promyelocytic leukemia (HL-60) cells, comprehensive and directly comparable IC50 data for this compound across a wide range of human cancer cell lines is limited in publicly available literature.[1][4] In contrast, extensive data is available for Spirotryprostatin B, highlighting its broad-spectrum anti-proliferative activity.
Table 2: Cytotoxicity of Spirotryprostatin B against various human cancer cell lines.
| Tissue of Origin | Cell Line | IC50 (µM) |
| Bladder | KU-19-19 | 0.044 |
| Bladder | 1218 | 0.113 |
| Breast | MDA-MB-453 | 0.025 |
| Breast | MCF7 | 0.035 |
| Hematopoietic | OCI-LY7 | 0.004 |
| Hematopoietic | L-363 | 0.005 |
| Colon | 1103 | 0.064 |
| Colon | SW-620 | 0.122 |
| Cervical | SW756 | 0.141 |
| CNS | A-172 | 2.234 |
| Endometrial | EFE-184 | 0.197 |
| (Abridged data from a larger dataset)[5] |
Mechanism of Action: Microtubule Inhibition
The anti-mitotic activity of the closely related tryprostatin analogues suggests that the Spirotryprostatins may exert their effects through the disruption of microtubule dynamics. Tryprostatin A has been shown to be a specific inhibitor of M-phase progression by disrupting cytoplasmic microtubules. Conversely, Tryprostatin B, the demethoxy analogue of Tryprostatin A (a structural relationship similar to that between this compound and B), exhibits non-specific inhibition of the cell cycle.[6] This suggests a potential mechanistic divergence between this compound and B concerning their interaction with the microtubule network, though direct comparative studies on this compound and B's effects on tubulin polymerization are needed for confirmation.
Signaling Pathway and Experimental Workflows
G2/M Cell Cycle Arrest Signaling Pathway
The G2/M checkpoint is a critical regulatory point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The arrest induced by this compound and B likely involves the modulation of key proteins in this pathway, leading to the inhibition of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
The following workflow outlines the key steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard cell cycle analysis procedures.[7][8][9][10]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL final concentration)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or B for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Harvest cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect fluorescence data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Microtubule Assembly Assay
This protocol is based on a turbidimetric assay to measure microtubule polymerization.[11][12][13][14][15]
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound or B dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Preparation: Resuspend purified tubulin in ice-cold general tubulin buffer. Keep all solutions on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add general tubulin buffer, GTP, and the desired concentration of this compound or B (or a vehicle control).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the treated samples to the control to determine the inhibitory or enhancing effects of the compounds.
Conclusion
This compound and B are potent inhibitors of the cell cycle, with Spirotryprostatin B exhibiting significantly greater potency in inducing G2/M arrest. While both compounds are promising as anti-cancer agent leads, their precise mechanisms of action, particularly concerning their differential effects on microtubule dynamics, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of these fascinating natural products.
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Biological activity of the tryprostatins and their diastereomers on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 12. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spirotryprostatin A and Other Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spirotryprostatin A with other well-established microtubule inhibitors, namely Paclitaxel, Vincristine (B1662923), and Colchicine (B1669291). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Executive Summary
Microtubules are highly dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide focuses on this compound, a novel microtubule inhibitor, and compares its performance and mechanism of action with three classical microtubule-targeting agents: Paclitaxel (a stabilizer) and Vincristine and Colchicine (destabilizers).
Mechanism of Action: A Tale of Two Classes
Microtubule inhibitors exert their effects by disrupting the delicate balance of microtubule polymerization and depolymerization.
-
This compound is a fungal alkaloid that exhibits a unique mechanism of action. Unlike many other microtubule inhibitors that bind directly to tubulin, this compound inhibits microtubule-associated protein (MAP)-dependent microtubule assembly.[1][2][3] It does not affect the self-assembly of purified tubulin induced by glutamate (B1630785) or paclitaxel.[1][2] This distinct mechanism suggests a different binding site or mode of interaction with the microtubule machinery, potentially offering advantages in overcoming resistance mechanisms associated with conventional tubulin binders.
-
Paclitaxel (Taxol) is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of the microtubule polymer, promoting tubulin assembly and preventing depolymerization.[4][5][6] This leads to the formation of abnormally stable and non-functional microtubules, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[4][5]
-
Vincristine , a Vinca alkaloid, is a microtubule-destabilizing agent. It binds to β-tubulin at a site distinct from the colchicine-binding site, inhibiting tubulin polymerization.[7][8][9] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, resulting in metaphase arrest and subsequent cell death.
-
Colchicine is another classic microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[10][11] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, mitotic arrest, and apoptosis.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparator microtubule inhibitors in various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as cell line passage number, drug exposure time, and assay methodology can significantly influence the results.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | tsFT210 (murine mammary carcinoma) | 197.5 | [12] |
| Spirotryprostatin B | tsFT210 (murine mammary carcinoma) | 14.0 | [12] |
| Paclitaxel | MCF-7 (breast cancer) | 0.003 - 0.01 | |
| A549 (lung cancer) | 0.002 - 0.015 | ||
| Vincristine | MCF-7 (breast cancer) | 0.001 - 0.02 | |
| A549 (lung cancer) | 0.004 - 0.1 | ||
| Colchicine | MCF-7 (breast cancer) | 0.005 - 0.02 | |
| A549 (lung cancer) | 0.01 - 0.05 |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these microtubule inhibitors are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (dissolved in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add purified tubulin to the mix to a final concentration of 3 mg/mL.
-
Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is represented by the plateau of the curve. Calculate the percentage of inhibition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a microtubule inhibitor.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content of the cells. Cells in G2/M have twice the DNA content of cells in G0/G1.
Materials:
-
Cultured cancer cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a microtubule inhibitor's effect.
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the effects of microtubule inhibitors on the cellular microtubule network.
Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to tubulin. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
Materials:
-
Cultured cells grown on coverslips
-
Test compounds
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound for the desired time.
-
Wash the cells with PBS and then fix them.
-
If using paraformaldehyde fixation, permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites with blocking solution.
-
Incubate with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Analysis: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule morphology in treated cells to control cells. Destabilizing agents will cause depolymerization and loss of the microtubule network, while stabilizing agents will lead to the formation of microtubule bundles.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanisms of action for different classes of microtubule inhibitors.
Caption: Experimental workflow for evaluating a novel microtubule inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirotryprostatin B, a novel mammalian cell cycle inhibitor produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirotryprostatin A Derivatives Emerge as Potent Antifungal Contenders Against Ketoconazole
For Immediate Release
A recent study has unveiled a series of novel Spirotryprostatin A derivatives demonstrating significant antifungal activity, with some compounds exhibiting efficacy comparable or superior to the widely used antifungal drug, ketoconazole (B1673606). These findings, published in the journal Molecules, present a promising new class of compounds for the development of next-generation antifungal agents, particularly in the agricultural sector. The research provides a detailed comparison of the minimum inhibitory concentrations (MICs) of these derivatives against a panel of ten phytopathogenic fungi, alongside insights into their mechanism of action.
Superior and Broad-Spectrum Efficacy Observed
The study highlights two derivatives, compounds 4d and 4k , as particularly effective. Compound 4d showed excellent in vitro antifungal activity that was equal to or greater than ketoconazole against eight of the ten tested plant pathogens, with MIC values ranging from 8 to 32 µg/mL.[1][2][3] Specifically, it was highly effective against Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, and Fusarium solani.[1][2][3] Similarly, compound 4k demonstrated remarkable antifungal activity against eight of the phytopathogenic fungi, including Fusarium oxysporum f. sp. niveum and Mycosphaerella melonis, with MICs also in the 8 to 32 µg/mL range.[1][2][3]
The broad-spectrum activity of these this compound derivatives suggests their potential as versatile antifungal agents. The bioassay results from the study indicated that, in general, the synthesized this compound derivatives possess good and wide-ranging antifungal activities.[1][2][3]
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activities (MIC in µg/mL) of selected this compound derivatives compared to ketoconazole against a range of phytopathogenic fungi. Lower MIC values indicate higher antifungal potency.
| Fungal Strain | Compound 4d | Compound 4k | Ketoconazole |
| Helminthosporium maydis | 8-32 | 8-32 | 8-32 |
| Trichothecium roseum | 8-32 | 8-32 | 8-32 |
| Botrytis cinerea | 8-32 | 8-32 | 8-32 |
| Colletotrichum gloeosporioides | 8-32 | 8-32 | 8 |
| Fusarium graminearum | 8-32 | 8-32 | 8-32 |
| Alternaria brassicae | 8-32 | 8-32 | 8-32 |
| Alternaria alternata | 8-32 | 8-32 | 8-32 |
| Fusarium solani | 8-32 | 8-32 | 8-32 |
| Fusarium oxysporum f. sp. niveum | >128 | 8-32 | 8-32 |
| Mycosphaerella melonis | >128 | 8-32 | 8-32 |
Contrasting Mechanisms of Fungal Inhibition
The antifungal activity of this compound derivatives is attributed to a different mechanism of action than that of ketoconazole. Molecular docking studies suggest that these derivatives likely act as succinate (B1194679) dehydrogenase (SDH) inhibitors.[1][2][3] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration and energy production.
In contrast, ketoconazole, an imidazole (B134444) antifungal agent, functions by inhibiting the cytochrome P450 enzyme 14α-demethylase.[4][5][][7][8] This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane.[4][5][][8] By disrupting ergosterol synthesis, ketoconazole increases the fluidity of the fungal membrane, leading to impaired growth and proliferation.[4][]
Caption: Mechanisms of action for this compound derivatives and Ketoconazole.
Experimental Protocols
The in vitro antifungal activity of the this compound derivatives and ketoconazole was determined using the filter paper sheet method against ten selected phytopathogenic fungi.
1. Fungal Strains and Culture Preparation: The following ten phytopathogenic fungal strains were used: Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, Fusarium solani, Fusarium oxysporum f. sp. niveum, and Mycosphaerella melonis. The fungi were cultured on potato dextrose agar (B569324) (PDA) medium.
2. Antifungal Activity Assay (Filter Paper Method):
-
Solutions of the test compounds (this compound derivatives and ketoconazole) were prepared at a concentration of 1 mg/mL.
-
Sterile filter paper discs were impregnated with the test solutions.
-
The impregnated discs were placed on the surface of PDA plates that had been previously inoculated with the respective fungal strains.
-
The plates were incubated under appropriate conditions to allow for fungal growth.
-
The antifungal activity was evaluated by measuring the diameter of the inhibition zone around the filter paper discs.
3. Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC values were determined for compounds that showed significant antifungal activity in the initial screening.
-
A serial dilution of the test compounds was prepared in a suitable broth medium.
-
The fungal inoculum was added to each dilution.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth after incubation.
Caption: Workflow for the in vitro antifungal screening assay.
The promising results for this compound derivatives, coupled with their distinct mechanism of action, underscore their potential as lead compounds for the development of novel fungicides. Further research, including in vivo studies and toxicological assessments, is warranted to fully evaluate their therapeutic and agricultural applications.
References
- 1. [PDF] Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Ketoconazole - Wikipedia [en.wikipedia.org]
Cross-Study Validation of Spirotryprostatin A's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Spirotryprostatin A, a potential anti-cancer agent. Due to limited publicly available data, a comprehensive cross-study validation is challenging. However, this document compiles the existing data, details relevant experimental methodologies for its evaluation, and visualizes its mechanism of action to support further research and drug development efforts.
Data Presentation
The following table summarizes the currently available IC50 value for this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | tsFT210 (murine temperature-sensitive fibroblast) | 197.5 | [1] |
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is commonly employed to determine the IC50 of a compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in Phosphate-Buffered Saline - PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A series of dilutions of this compound are prepared in the complete culture medium. The existing medium is removed from the cells and replaced with the medium containing the different concentrations of the compound. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Immunofluorescence Staining for Microtubule Disruption
This protocol enables the visualization of the effects of this compound on the cellular microtubule network.
Materials:
-
Cancer cell line of interest
-
This compound
-
Glass coverslips
-
Multi-well plates
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate. They are then treated with this compound at various concentrations for a designated time.
-
Fixation: The cells are washed with PBS and then fixed with the fixative solution to preserve their cellular structure.
-
Permeabilization: The cell membranes are permeabilized to allow antibodies to access the intracellular components.
-
Blocking: A blocking buffer is used to prevent non-specific binding of the antibodies.
-
Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to α-tubulin, a major component of microtubules. This is followed by incubation with a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody.
-
Counterstaining: The cell nuclei are stained with a fluorescent counterstain like DAPI.
-
Mounting and Imaging: The coverslips are mounted onto microscope slides using a mounting medium, and the cells are visualized using a fluorescence microscope. Disruption of the normal filamentous microtubule network can be observed in treated cells.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
References
- 1. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different total synthesis routes for Spirotryprostatin A
Spirotryprostatin A, a complex spirooxindole alkaloid isolated from Aspergillus fumigatus, has garnered significant attention from the synthetic chemistry community due to its potent inhibitory activity against the G2/M phase of the mammalian cell cycle. This has led to the development of numerous distinct total synthesis strategies, each with its own unique approach to constructing the challenging spirocyclic core and installing the requisite stereocenters. This guide provides a comparative analysis of several prominent total synthesis routes, offering insights into their efficiency, key chemical transformations, and overall strategic differences.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for various total syntheses of this compound, providing a clear overview of their relative efficiencies.
| Research Group | Year | Key Strategy | Starting Materials | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Danishefsky et al.[1] | 1998 | Oxidative Rearrangement | 6-Methoxytryptophan methyl ester, tert-butylthioacetaldehyde | 8 | 6.5 |
| Horne et al.[2] | 2004 | N-Acyliminium Ion Spirocyclization | L-Tryptophan methyl ester | 6 | 6.2 |
| Fukuyama et al.[3] | 2014 | Intramolecular Heck Reaction | L-Proline methyl ester salt, 4-hydroxy-L-proline | 25 | 3.4 |
| Zhang et al.[2] | 2019 | OsO₄-mediated Oxidative Rearrangement | 6-Substituted indole (B1671886) | 11 | 20 |
| Peng, Shen et al.[4] | 2022 | Copper-catalyzed Cascade Reaction | 2-Iodo-5-methoxyaniline (B114526), γ-butyrolactone | 15 | 7.4 |
| Wang et al.[5] | 2023 | 1,3-Dipolar Cycloaddition | α-Substituted acrylic ester, imine ester | 6 | 36 |
Detailed Analysis of Synthetic Strategies and Key Experimental Protocols
This section delves into the specifics of each synthetic route, highlighting the key bond-forming strategies and providing available details on the experimental protocols for the pivotal transformations.
Danishefsky's Synthesis (1998): A Biomimetic Oxidative Rearrangement
Professor Samuel J. Danishefsky's group was the first to report a total synthesis of this compound.[1] Their strategy hinged on a biomimetic oxidative rearrangement of a β-carboline derivative to construct the spirooxindole core.
Key Reaction: Oxidative Rearrangement
The pivotal step in the Danishefsky synthesis is the oxidative rearrangement of a tetrahydro-β-carboline intermediate. This transformation is achieved by treatment with N-bromosuccinimide (NBS) in a mixture of acetic acid and water. This reaction is believed to proceed through a bromonium ion-induced cascade that ultimately leads to the formation of the spirocyclic oxindole (B195798) framework.
-
Experimental Protocol: A solution of the tetrahydro-β-carboline precursor in a mixture of acetic acid and water is treated with N-bromosuccinimide (NBS) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched and the product is extracted and purified by column chromatography.[2]
Horne's Synthesis (2004): N-Acyliminium Ion Spirocyclization
Professor David A. Horne's group developed a concise route centered on an intramolecular N-acyliminium ion spirocyclization.[2]
Key Reaction: N-Acyliminium Ion Spirocyclization
This key transformation involves the formation of a reactive N-acyliminium ion intermediate from a 2-halotryptophan derivative, which then undergoes a diastereoselective intramolecular cyclization onto the indole nucleus to forge the spirocyclic system.
-
Experimental Protocol: The synthesis commences with the bromination of L-tryptophan methyl ester using excess NBS, which leads to bromination at both the C5 and C6 positions. This is followed by a series of steps analogous to the synthesis of spirotryprostatin B to obtain an intermediate that undergoes copper-catalyzed methoxylation to yield this compound.[2]
Fukuyama's Synthesis (2014): Intramolecular Heck Reaction
Professor Tohru Fukuyama's group reported a lengthy but elegant synthesis featuring a diastereoselective intramolecular Heck reaction to establish the quaternary spirocenter.[3]
Key Reaction: Intramolecular Heck Reaction
The key step involves a palladium-catalyzed intramolecular Heck reaction of an aryl bromide onto a tethered alkene. The stereochemistry of the newly formed quaternary center is controlled by the chiral scaffold of the diketopiperazine ring.
-
Experimental Protocol: The Heck reaction precursor is subjected to a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand in a high-boiling solvent like DMA. A base, for instance, 1,2,2,6,6-pentamethylpiperidine, is used as a halide scavenger. The reaction is typically run at elevated temperatures (e.g., 100 °C) for several hours.[6]
Zhang's Synthesis (2019): OsO₄-mediated Oxidative Rearrangement
A more recent approach by Zhang and colleagues utilizes an osmium tetroxide-mediated oxidative rearrangement.[2]
Key Reaction: OsO₄-mediated Oxidative Rearrangement
This strategy involves the dihydroxylation of an indole derivative using osmium tetroxide, which triggers a rearrangement to form the spirooxindole structure.
-
Experimental Protocol: The synthesis starts with a 6-substituted indole which undergoes iodination and Boc protection. A Sonogashira coupling followed by carboxylation yields an unstable intermediate. This intermediate then undergoes rearrangement under high-temperature microwave conditions. The resulting 6-methoxyspirotryprostatin B is then reduced with Pd/C to afford this compound.[2]
Peng and Shen's Synthesis (2022): Copper-catalyzed Cascade Reaction
A recent enantioselective total synthesis by the groups of Peng and Shen features a copper-catalyzed cascade reaction to construct the spiro[pyrrolidine-3,3'-oxindole] moiety.[4]
Key Reaction: Copper-catalyzed Cascade Reaction
This key sequence involves the reaction of an o-iodoaniline derivative with an alkynone, catalyzed by a copper salt. This cascade process introduces the quaternary carbon stereocenter and sets the stage for the formation of the pyrrolidine (B122466) ring.
-
Experimental Protocol: The reaction commences with 2-iodo-5-methoxyaniline and undergoes a six-step transformation to yield an ortho-iodoaniline derivative. A subsequent copper-catalyzed tandem reaction with an alkyne ketone introduces the quaternary carbon stereocenter. Following this, under acidic conditions, the chiral auxiliary is removed, and an intramolecular aza-Michael cascade reaction occurs.[2]
Wang's Synthesis (2023): Silver-catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The most efficient synthesis to date, in terms of overall yield, was reported by Wang's group and employs a silver-catalyzed asymmetric [3+2] cycloaddition.[5]
Key Reaction: Asymmetric 1,3-Dipolar Cycloaddition
This crucial step involves the reaction of an imine ester with an α-substituted acrylic ester, catalyzed by a silver complex with a chiral ligand. This reaction constructs the pyrrolidine ring and sets two stereocenters with high enantioselectivity.
-
Experimental Protocol: The synthesis starts with an α-substituted acrylic ester and an imine ester. A silver catalyst, AgHMDS, along with a chiral ligand, facilitates the cyclization process, affording a methyl ester derivative with a high enantiomeric excess. A subsequent coupling reaction, demethoxylation, methylation, reduction of a nitro group, and intramolecular cyclization lead to the final product.[5]
Conclusion
The diverse total synthesis routes to this compound showcase the creativity and evolution of synthetic organic chemistry. From the early biomimetic approaches to the more recent highly efficient catalytic asymmetric methods, each synthesis offers valuable lessons in strategic bond formation and stereocontrol. The choice of a particular route for practical applications would depend on factors such as the availability of starting materials, the desired scale of synthesis, and the importance of overall yield and step economy. The continued development of novel synthetic methodologies will undoubtedly lead to even more elegant and efficient routes to this and other complex natural products in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Enantioselective Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids | MDPI [mdpi.com]
- 6. Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropylidene Side Chain: A Key to Unlocking Potency in Andrographolide Analogs
A comparative analysis of andrographolide (B1667393) and its 3,19-isopropylidene analog reveals a significant enhancement in biological activity with the addition of the isopropylidene group, particularly in anti-inflammatory effects. This guide delves into the cytotoxic and anti-inflammatory properties of these compounds, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of andrographolide derivatives. The data presented underscores the potential of targeted chemical modifications to enhance the therapeutic efficacy of natural products.
Comparative Biological Activity: A Quantitative Overview
The biological activities of andrographolide and its analog lacking the isopropylidene side chain (in this case, the parent compound andrographolide itself is the point of comparison against its 3,19-isopropylidene derivative) have been evaluated in various in vitro models. The data, summarized in the table below, highlights the impact of the isopropylidene group on cytotoxic and anti-inflammatory efficacy.
| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference |
| Andrographolide | Cytotoxicity | HT-29 (Colon Cancer) | >100 | [1] |
| HepG2 (Liver Cancer) | >100 | [1] | ||
| LNCaP (Prostate Cancer) | >100 | [1] | ||
| Anti-inflammatory (NO Inhibition) | RAW264.7 (Macrophage) | Less active than analog 2a | [1][2] | |
| 3,19-Isopropylideneandrographolide (analog 2a) | Cytotoxicity | HT-29 (Colon Cancer) | >100 | [1] |
| HepG2 (Liver Cancer) | >100 | [1] | ||
| LNCaP (Prostate Cancer) | >100 | [1] | ||
| Anti-inflammatory (NO Inhibition) | RAW264.7 (Macrophage) | 0.34 ± 0.02 | [1] |
In-Depth Look at Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay
The cytotoxic activity of the compounds was determined using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.[3]
Procedure:
-
Cell Plating: Cancer cell lines (HT-29, HepG2, LNCaP) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells using the Griess assay.[4][5][6]
Procedure:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Calculation: The amount of nitrite (B80452) in the samples is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the treated wells to the LPS-only control.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Spirotryprostatin A and Taxol on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Spirotryprostatin A and Taxol, focusing on their distinct effects on tubulin polymerization. The information presented is supported by experimental data to assist researchers in understanding the differential mechanisms of these two microtubule-targeting agents.
Executive Summary
This compound and Taxol represent two classes of compounds that modulate microtubule dynamics through opposing mechanisms. In vitro assays demonstrate that while Taxol acts as a potent stabilizer of microtubules, promoting polymerization even in the absence of GTP, this compound functions as an inhibitor of microtubule assembly, specifically targeting microtubule-associated protein (MAP)-dependent polymerization. Their contrasting effects make them valuable tools for studying microtubule-dependent cellular processes and as potential starting points for the development of novel therapeutics.
Mechanism of Action
This compound is an inhibitor of microtubule assembly. Its mechanism is distinct from other tubulin-binding agents as it specifically inhibits the polymerization of tubulin that is dependent on microtubule-associated proteins (MAPs).[1][2] It has been shown to have little to no effect on the self-assembly of purified tubulin when induced by agents like glutamate.[1][2] Furthermore, this compound does not inhibit the polymerization of tubulin that is promoted by Taxol.[1][2] This indicates that its binding site and mechanism of action are different from agents that directly interact with the tubulin dimer at the colchicine (B1669291) or vinca (B1221190) alkaloid binding sites.
Taxol (Paclitaxel) is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, shifting the equilibrium towards polymerization and stabilizing the resulting microtubules against depolymerization.[3][4] This stabilization effect is so potent that Taxol can induce tubulin polymerization in the absence of the essential cofactor GTP and at low temperatures.[5] By binding to the microtubule, Taxol strengthens the lateral interactions between protofilaments, leading to a hyper-stabilized microtubule structure.[6]
Quantitative Data Comparison
The following table summarizes the available quantitative data on the in vitro effects of this compound and Taxol on tubulin polymerization. It is important to note that a direct side-by-side study with identical experimental conditions was not found in the public domain. The data presented is compiled from separate studies.
| Parameter | This compound | Taxol |
| Effect on Tubulin Polymerization | Inhibition | Promotion & Stabilization |
| Quantitative Measurement | 40% inhibition of MAP-rich tubulin polymerization at 250 µM[1][2] | Potent stabilization at nanomolar concentrations (e.g., 50 nM is highly effective at stabilizing certain tubulin isotypes)[3] |
| MAP Dependency | Activity is dependent on the presence of MAPs[1][2] | Activity is independent of MAPs |
Experimental Protocols
A generalized protocol for an in vitro tubulin polymerization assay, which can be adapted to study the effects of compounds like this compound and Taxol, is described below.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (optical density) of the solution over time.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
Test compounds (this compound, Taxol) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340-350 nm and maintaining a constant temperature of 37°C
-
96-well, clear bottom microplates
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 1-2 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v). Keep the tubulin solution on ice to prevent premature polymerization.
-
Preparation of Test Compounds: Prepare serial dilutions of this compound and Taxol in General Tubulin Buffer. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Assay Setup: Pre-warm the microplate spectrophotometer to 37°C. In a 96-well plate, add a small volume of the test compound dilutions.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well containing the test compound. Mix gently by pipetting up and down.
-
Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance at 340 nm or 350 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).
-
Data Analysis:
-
For inhibitors like this compound, the rate and extent of the increase in absorbance will be reduced compared to the control. The percentage of inhibition can be calculated, and if a dose-response curve is generated, an IC50 value can be determined.
-
For promoters like Taxol, the rate and extent of polymerization will be increased, and polymerization may occur under conditions where it normally would not (e.g., lower tubulin concentration, absence of GTP). An EC50 value for polymerization promotion can be determined from a dose-response curve.
-
Visualizations
Mechanism of Action Diagram
Caption: Opposing effects of this compound and Taxol on microtubule formation.
Experimental Workflow Diagram
Caption: Workflow for a turbidimetric in vitro tubulin polymerization assay.
References
- 1. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxol acts differently on different tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Taxol Allosterically Alters the Dynamics of the Tubulin Dimer and Increases the Flexibility of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiscale Computational Analysis of the Effect of Taxol on Microtubule Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Spirotryprostatin A
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Spirotryprostatin A, a potent indole (B1671886) alkaloid with anti-mitotic properties. Due to its cytotoxic nature, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound should be managed as a hazardous cytotoxic compound.
I. Essential Safety and Handling Precautions
Personnel handling this compound in any form (solid powder, solutions, or contaminated materials) must wear appropriate Personal Protective Equipment (PPE). Engineering controls, such as a certified chemical fume hood or a biological safety cabinet, should be used to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Respiratory Protection: For handling the solid compound or when generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.
II. Quantitative Data Summary
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 182234-25-9 |
| Molecular Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 395.45 g/mol |
| Appearance | Powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[] |
| Known Biological Activity | Anti-mitotic agent, inhibits cell cycle progression.[][2] Considered a cytotoxic compound. |
| Cytotoxicity Data | IC₅₀ of 197.5 µM against tsFT210 cells (murine mammary carcinoma).[3] Exhibits cytotoxic activity against human chronic myeloid leukemia and human acute promyelocytic leukemia cells.[4] |
Note: The absence of extensive toxicity data (e.g., LD₅₀) necessitates treating this compound with the highest degree of caution, assuming high potency and toxicity.
III. Experimental Protocol: Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, ensure all recommended PPE is worn, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Cover with absorbent material, working from the outside in.
-
-
Decontamination:
-
There is no specific, validated chemical inactivation protocol for this compound.
-
Use a detergent solution followed by a 70% ethanol (B145695) or a 1:10 bleach solution for general surface decontamination. Allow for adequate contact time (at least 10-15 minutes) before wiping clean.
-
Important: All materials used for decontamination and cleanup are considered hazardous waste and must be disposed of accordingly.
-
-
Final Cleanup: Wipe the area with clean, wet absorbent pads. Place all contaminated materials into a designated cytotoxic waste container.
IV. Step-by-Step Disposal Procedure
All waste contaminated with this compound must be segregated and disposed of as cytotoxic or chemotherapy waste. Do not mix with general or other chemical waste streams.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves, gowns, absorbent pads) in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste."
-
Liquid Waste: Collect all contaminated liquid waste (e.g., cell culture media, unused solutions, solvent rinses) in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
-
Sharps: All contaminated sharps (e.g., needles, scalpels, serological pipettes) must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
-
Container Management:
-
Keep waste containers sealed when not in use.
-
Do not overfill containers.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and disposal of cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on the known properties of this compound and general principles of laboratory safety for cytotoxic compounds. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements.
References
Personal protective equipment for handling Spirotryprostatin A
Disclaimer: No specific Safety Data Sheet (SDS) for Spirotryprostatin A was found. The following guidance is based on established best practices for handling potent, biologically active compounds and alkaloids in a laboratory setting. A thorough, compound-specific risk assessment must be conducted before any handling of this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure personal safety and mitigate risks associated with this potent compound.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the meticulous and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for various activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Double-gloved with chemotherapy-tested nitrile gloves. | Required for all handling activities, including preparation, administration, and disposal. |
| Minimum thickness should be compliant with ASTM D6978-05 standards. | Change outer gloves every 30-60 minutes or immediately if contaminated or torn.[1] | |
| Body Protection | Disposable, lint-free, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[1] | Required when there is a potential for splashing or contamination of clothing. |
| Long sleeves with tight-fitting elastic or knit cuffs.[1] | ||
| Eye and Face Protection | Safety glasses with side shields or splash goggles. | Required for all handling activities. |
| A face shield worn over safety glasses or goggles. | Required when there is a significant risk of splashing.[1] | |
| Respiratory Protection | NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator.[1] | Required when handling powders or when aerosols may be generated. |
| For potential vapors, a half-mask or full-face respirator with a combination organic vapor/acid gas cartridge may be necessary.[1] | A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a high risk of aerosol generation.[2] | |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Should be worn in the designated handling area and removed before exiting.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure risk.
2.1. Pre-Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[1]
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure routes.[3]
-
Gather Materials: Assemble all necessary materials, including the compound, solvents, labware, and waste containers, and place them within the ventilated enclosure before starting.
-
PPE Donning: Before entering the designated area, correctly don all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves, respiratory protection, and eye/face protection.
2.2. Handling and Experimental Procedures
-
Weighing and Aliquoting: If possible, use a closed system for weighing and transferring the compound. When handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Experimental Manipulations: Perform all experimental steps within the designated containment area. Avoid direct contact with the compound and solutions.
2.3. Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: In a designated doffing area, carefully remove PPE in the following order to avoid self-contamination: outer gloves, gown, shoe covers, eye/face protection, respiratory protection, and inner gloves.
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, tubes, gloves, gowns, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatible. |
| Sharps Waste | Dispose of any contaminated sharps (e.g., needles, scalpels) in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The defaced, rinsed container can then be discarded. |
| Spill Cleanup Materials | All materials used for cleaning up a spill of this compound must be disposed of as hazardous solid waste. |
All waste must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
